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  • Product: 5-Chloro-2,6-dimethylpyrimidin-4-ol
  • CAS: 20551-34-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-Chloro-2,6-dimethylpyrimidin-4-ol in Advanced Drug Discovery

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, the pyrimidine scaffold represents a privileged structure due to its metabolic stability and versatile functionalization vectors. 5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the pyrimidine scaffold represents a privileged structure due to its metabolic stability and versatile functionalization vectors. 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) serves as a critical synthetic intermediate and core pharmacophore in the development of novel therapeutics, most notably Sigma-1 receptor ( σ1​ R) antagonists for the treatment of neuropathic pain[1].

This technical whitepaper provides a comprehensive evaluation of its physicochemical properties, structural dynamics, self-validating synthetic protocols, and its precise role in structure-activity relationship (SAR) optimization.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 5-Chloro-2,6-dimethylpyrimidin-4-ol is essential for predicting its behavior during synthesis and physiological targeting[2].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 5-Chloro-2,6-dimethylpyrimidin-4-olCore scaffold for σ1​ R antagonists.
CAS Registry Number 20551-34-2Unique identifier for sourcing and QC[3].
Molecular Formula C₆H₇ClN₂ODictates exact mass for LC-MS validation[2].
Molecular Weight 158.59 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[2].
Appearance White solidIndicates high purity post-recrystallization[4].
Melting Point 121–124 °CSharp melting point serves as a primary indicator of crystalline purity[4].
¹H NMR (CDCl₃, 600 MHz) δ 13.31 (s, 1H), 2.50 (s, 3H), 2.45 (s, 3H)Validates the presence of the lactam/lactim proton and the two distinct methyl environments[4].
Tautomerism and Reactivity

In solution, 5-Chloro-2,6-dimethylpyrimidin-4-ol exists in a dynamic tautomeric equilibrium between its lactim (4-hydroxypyrimidine) and lactam (4(3H)-pyrimidone) forms. In polar environments, the lactam form dominates, which is evidenced by the highly deshielded proton at δ 13.31 ppm in its NMR spectrum[4]. This tautomerism dictates downstream reactivity: to undergo nucleophilic aromatic substitution (SₙAr), the C4-oxygen must first be electrophilically activated (e.g., using POCl₃) to force the equilibrium and create a viable leaving group.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of the pyrimidine core relies on the robust condensation of an amidine with a halogenated β -keto ester. This route is favored over direct chlorination of a pre-formed pyrimidine because it prevents over-halogenation and ensures absolute regioselectivity at the C5 position.

Step-by-Step Synthetic Methodology

Objective: To synthesize 5-Chloro-2,6-dimethylpyrimidin-4-ol via base-catalyzed cyclocondensation.

  • Base Activation: Dissolve sodium metal in anhydrous ethanol at 0 °C to generate fresh sodium ethoxide (NaOEt).

    • Causality: A strong, strictly anhydrous base is required to neutralize the amidine hydrochloride salt and deprotonate the β -keto ester without inducing ester hydrolysis.

  • Amidine Free-Basing: Add acetamidine hydrochloride to the NaOEt solution. Stir for 30 minutes and filter off the precipitated NaCl.

  • Condensation: Slowly add ethyl 2-chloroacetoacetate dropwise to the free acetamidine solution at room temperature.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Causality: The elevated temperature provides the thermodynamic push required to drive the dehydration and formal cyclization steps, closing the pyrimidine ring.

  • Reaction Monitoring (Self-Validation): Monitor the disappearance of ethyl 2-chloroacetoacetate via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The reaction is complete when the UV-active starting material is fully consumed.

  • Workup & Precipitation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in minimal water and carefully adjust the pH to ~5.5 using 1M HCl.

    • Causality: The product is amphoteric. Adjusting the solution to its isoelectric point minimizes its aqueous solubility, forcing it to crash out of solution as a white precipitate, acting as an intrinsic purification step.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture to yield the pure product (Yield: ~58%, mp 121–124 °C)[4].

SynthesisWorkflow A Acetamidine Hydrochloride C Base Activation (NaOEt / EtOH) A->C Free-basing B Ethyl 2-Chloro- acetoacetate D Condensation & Cyclization B->D C->D Nucleophilic Attack E 5-Chloro-2,6-dimethyl- pyrimidin-4-ol D->E Dehydration (Yield: ~58%)

Fig 1: Synthetic workflow for 5-chloro-2,6-dimethylpyrimidin-4-ol via amidine condensation.

Application in Drug Discovery: Sigma-1 Receptor Antagonists

The σ1​ R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, playing a pivotal role in modulating ion channels and neurotransmitter release. Antagonizing this receptor has emerged as a highly promising strategy for treating neuropathic pain[1].

5-Chloro-2,6-dimethylpyrimidin-4-ol serves as the foundational scaffold for these antagonists. Through rigorous SAR studies, researchers have identified the specific causal relationships between the pyrimidine's functional groups and target affinity:

  • C5-Chloro Substitution: The inclusion of the chlorine atom at the 5-position significantly increases the overall lipophilicity (LogP) of the molecule. This is a non-negotiable parameter for central nervous system (CNS) targets, as it ensures efficient crossing of the Blood-Brain Barrier (BBB)[4].

  • C4-Aminoalkoxy Functionalization: The C4-hydroxyl group is converted to a chloride (via POCl₃) and subsequently displaced by an amino-alcohol (e.g., 3-(piperidin-1-yl)propan-1-ol). This installs a basic amine, which is strictly required by the σ1​ R pharmacophore model to form a critical salt bridge with the receptor's binding pocket[1].

  • In Vivo Efficacy: Derivatives built from this scaffold (such as compound 137, featuring a 4-chlorophenyl group at C2) exhibit high binding affinity ( Ki​ = 1.06 nM) and exert dose-dependent antinociceptive effects in chronic constriction injury (CCI) rat models[5].

Pharmacophore Scaffold Pyrimidine Core (Metabolic Stability) C5 C5-Chloro Group (BBB Penetration) Scaffold->C5 C2 C2-Aryl/Alkyl (Hydrophobic Fit) Scaffold->C2 C4 C4-Aminoalkoxy (Basic Amine) Scaffold->C4 Target Sigma-1 Receptor (σ1R) High Affinity Binding C5->Target Lipophilic Pocket C2->Target Steric Interaction C4->Target Salt Bridge Formation

Fig 2: Pharmacophore mapping of the pyrimidine scaffold for Sigma-1 receptor antagonism.

Analytical Validation & Quality Control

To ensure the integrity of 5-Chloro-2,6-dimethylpyrimidin-4-ol before deploying it in complex cross-coupling or etherification reactions, rigorous Quality Control (QC) must be established:

  • Chromatographic Purity: HPLC analysis (C18 column, Acetonitrile/Water gradient with 0.1% TFA) must show a single peak with >95% Area Under Curve (AUC)[2].

  • Spectroscopic Validation: The absence of a broad multiplet in the 3.0–4.0 ppm range in the ¹H NMR spectrum confirms the complete removal of the unreacted ethyl 2-chloroacetoacetate starting material[4].

References

  • [4] Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate (Data Extract). URL: [Link]

  • [1] Lan, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [5] Lan, Y., et al. (2014). Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain. PubMed (NIH). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS: 2858-20-0): A Versatile Scaffold for Advanced Chemical Synthesis

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS No: 2858-20-0), a key heterocyclic intermediate. While the topic request specified the '-ol' analogue, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS No: 2858-20-0), a key heterocyclic intermediate. While the topic request specified the '-ol' analogue, the provided CAS number authoritatively corresponds to the '-amine' derivative, which is the focus of this whitepaper. We will delve into its physicochemical properties, plausible synthetic strategies, and core reactivity. The document highlights its significant role as a molecular scaffold, particularly in nucleophilic aromatic substitution reactions, which is crucial for the development of complex chemical entities in medicinal chemistry and materials science. Detailed experimental protocols, safety and handling procedures, and mechanistic visualizations are included to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring is a foundational heterocyclic scaffold in the life sciences, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a subject of intense interest among medicinal and organic chemists.[1] The scaffold's synthetic tractability and the ability to modify its 2, 4, 5, and 6 positions allow for the creation of structurally diverse molecules with a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][2]

5-Chloro-2,6-dimethylpyrimidin-4-amine (also known as 4-Amino-5-chloro-2,6-dimethylpyrimidine) is a highly functionalized pyrimidine building block. Its structure, featuring a reactive chlorine atom at the C5 position and an amino group at C4, makes it a valuable precursor for constructing more complex molecular architectures. This guide will explore the technical details of this compound, providing insights into its synthesis, reactivity, and application as a strategic intermediate.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development. All quantitative data for 5-Chloro-2,6-dimethylpyrimidin-4-amine are summarized below.

PropertyValueSource(s)
CAS Number 2858-20-0[3][4][5][6]
Molecular Formula C₆H₈ClN₃[4][5][7]
Molecular Weight 157.60 g/mol [5][7]
IUPAC Name 5-chloro-2,6-dimethylpyrimidin-4-amine[4][8]
Synonyms 4-Amino-5-chloro-2,6-dimethylpyrimidine[5][6][8][9]
Appearance Solid[7]
Melting Point 164-166 °C[5]
Purity Typically ≥95%[3][4][8]
SMILES Cc1nc(C)c(Cl)c(N)n1[5]
InChI Key BKFCZKYCVQQMCX-UHFFFAOYSA-N[3][5]

Synthesis and Mechanistic Considerations

While direct, peer-reviewed synthesis protocols for 5-Chloro-2,6-dimethylpyrimidin-4-amine were not explicitly detailed in the provided search results, a plausible and efficient synthetic route can be postulated based on established pyrimidine chemistry. The classical approach to substituted pyrimidines often involves the condensation of a β-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as urea or amidines.

A logical precursor for the target molecule is 2-chloro-3-oxobutanoate, which can be condensed with acetamidine. The resulting 5-chloro-2,6-dimethylpyrimidin-4-ol could then be converted to the corresponding 4-chloro intermediate, followed by amination to yield the final product.

G cluster_0 Plausible Synthetic Pathway A Ethyl 2-chloroacetoacetate I1 5-Chloro-2,6-dimethylpyrimidin-4-ol (Intermediate) A->I1 + Acetamidine (Condensation) B Acetamidine B->I1 C 1. Base (e.g., NaOEt) 2. POCl₃ 3. NH₃/NH₄OH P 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS: 2858-20-0) I1->P Chlorination followed by Amination

Caption: Plausible synthetic route to 5-Chloro-2,6-dimethylpyrimidin-4-amine.

Causality of Experimental Choices:

  • Condensation Reaction: The reaction between a β-ketoester like ethyl 2-chloroacetoacetate and an amidine is a classic and high-yielding method for forming the pyrimidine core.[10] A base, such as sodium ethoxide, is used to deprotonate the active methylene group of the ketoester, facilitating the initial nucleophilic attack.

  • Chlorination and Amination: The conversion of the pyrimidin-4-ol (which exists in tautomeric equilibrium with its pyrimidone form) to the 4-amino derivative is a standard two-step process. First, a chlorinating agent like phosphorus oxychloride (POCl₃) is used to convert the hydroxyl group into a highly reactive chloro group. This chloro-substituted pyrimidine is then susceptible to nucleophilic substitution by ammonia or ammonium hydroxide to install the final amino group.

Chemical Reactivity and Applications in Drug Development

The utility of 5-Chloro-2,6-dimethylpyrimidin-4-amine as a synthetic intermediate stems from the distinct reactivity of its functional groups. The pyrimidine ring is an electron-deficient system, which activates the chlorine atom at the C5 position towards Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of a wide range of nucleophiles (N-, O-, S-, and C-based), making it an excellent scaffold for building molecular diversity.[11][12][13]

This reactivity is a cornerstone of its application in medicinal chemistry. For instance, it has been used in the synthesis of fused heterocyclic systems like diazino[c]quinolin-5(6H)-one and related naphthyridinone derivatives, which are of interest in drug discovery.[5][9]

G Scaffold 5-Chloro-2,6-dimethylpyrimidin-4-amine (Scaffold) Prod_N 5-(Amino)-substituted Pyrimidine Derivative Scaffold->Prod_N SNAr Prod_O 5-(Alkoxy/Aryloxy)-substituted Pyrimidine Derivative Scaffold->Prod_O SNAr Prod_S 5-(Thioether)-substituted Pyrimidine Derivative Scaffold->Prod_S SNAr Nu_N N-Nucleophile (e.g., R₂NH) Nu_N->Prod_N Nu_O O-Nucleophile (e.g., RO⁻) Nu_O->Prod_O Nu_S S-Nucleophile (e.g., RS⁻) Nu_S->Prod_S G Start Purified Product from Protocol 5.1 NMR ¹H and ¹³C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight Verification) Start->MS Purity HPLC/UPLC (Purity Assessment >95%) NMR->Purity MS->Purity End Validated Structure & Purity Purity->End

Sources

Foundational

5-Chloro-2,6-dimethylpyrimidin-4-ol: A Strategic Pyrimidine Scaffold in Sigma-1 Receptor Antagonist Design

Executive Summary In contemporary medicinal chemistry, the pyrimidine ring represents a privileged scaffold due to its profound ability to engage in hydrogen bonding, π-π stacking, and dipole interactions within biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine ring represents a privileged scaffold due to its profound ability to engage in hydrogen bonding, π-π stacking, and dipole interactions within biological targets. Among its derivatives, 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) has emerged as a critical synthetic intermediate. This technical guide explores the physicochemical dynamics of this molecule and its specific application in synthesizing highly selective Sigma-1 receptor (σ1R) antagonists—a novel class of therapeutics targeted at mitigating neuropathic pain.

By detailing the mechanistic causality of its synthetic protocols and the structure-activity relationship (SAR) data it yields, this whitepaper serves as an authoritative resource for drug development professionals.

Chemical Identity & Tautomeric Dynamics

To effectively utilize 5-Chloro-2,6-dimethylpyrimidin-4-ol, researchers must first account for its inherent structural dynamics. The molecule exists in a state of lactam-lactim tautomerization.

  • Chemical Formula: C₆H₇ClN₂O

  • Molecular Weight: 158.59 g/mol

  • Electronic Profile: The electron-withdrawing nature of the pyrimidine nitrogens, compounded by the inductive effect of the C5-chlorine atom, heavily polarizes the ring.

In polar solvents and the solid state, the equilibrium heavily favors the pyrimidone (lactam) form (5-chloro-2,6-dimethylpyrimidin-4(3H)-one). This tautomeric reality dictates the synthetic strategy: the C4 carbonyl oxygen is a poor leaving group for nucleophilic aromatic substitution (SₙAr). Therefore, it must be chemically activated (typically via halogenation) to restore the aromatic lactim form and create an electrophilic center at C4.

Mechanistic Role in Drug Discovery: The σ1R Pathway

The primary application of 5-Chloro-2,6-dimethylpyrimidin-4-ol in recent literature is its role as a building block for novel [1]. The σ1R is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

In states of chronic nerve injury, σ1R translocates to the plasma membrane, modulating ion channels (such as NMDARs) and driving intracellular calcium efflux. This cascade sensitizes central pain pathways, leading to neuropathic pain. Antagonizing σ1R disrupts this pathological signaling.

SigmaPathway Antagonist σ1R Antagonist (Pyrimidine Scaffold) Sigma1R Sigma-1 Receptor (σ1R) (MAM Localization) Antagonist->Sigma1R Inhibits Ca Ca2+ Efflux Modulation Sigma1R->Ca Regulates NMDA NMDA Receptor Hyperactivity Ca->NMDA Sensitizes Pain Neuropathic Pain NMDA->Pain Induces

Diagram 1: The σ1R signaling cascade in neuropathic pain and the site of antagonist intervention.

Pharmacophore Modeling & Structural Design

The design of σ1R antagonists relies on a well-established pharmacophore model. 5-Chloro-2,6-dimethylpyrimidin-4-ol provides the essential hydrophobic core required for receptor binding. When functionalized, the resulting molecules must contain three distinct regions:

  • Hydrophobic Core: The pyrimidine ring and its C2/C5/C6 substituents.

  • Flexible Spacer: An alkoxy chain (typically 3-4 carbons) linked via the C4 position.

  • Basic Amine: A terminal nitrogen (e.g., piperidine or morpholine) that remains protonated at physiological pH to form a critical salt bridge with the Asp126 residue of the σ1R binding pocket.

Pharmacophore Scaffold Pyrimidine Scaffold (Hydrophobic Interaction) Spacer Alkoxy Spacer (Flexibility) Scaffold->Spacer Linked via C4 Amine Basic Amine (Protonated at physiol. pH) Spacer->Amine Connects to Receptor σ1R Asp126 Residue (Salt Bridge) Amine->Receptor Electrostatic Binding

Diagram 2: Logical relationship of the σ1R antagonist pharmacophore model.

Synthetic Methodologies & Self-Validating Protocols

To synthesize the target σ1R antagonists, 5-Chloro-2,6-dimethylpyrimidin-4-ol must undergo a two-step transformation. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Step 1: Chlorination (Activation of the C4 Position)

Objective: Convert the tautomeric pyrimidone into a highly electrophilic 4,5-dichloro-2,6-dimethylpyrimidine intermediate. Causality: Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and a chloride source. The exclusion of water is critical to prevent the immediate hydrolysis of the Vilsmeier-type intermediate back to the starting pyrimidone.

  • Reaction: Suspend 5-Chloro-2,6-dimethylpyrimidin-4-ol (1.0 eq) in neat POCl₃ (10.0 eq). Add a catalytic amount of N,N-dimethylaniline to accelerate the formation of the active chlorinating species.

  • Conditions: Reflux the mixture at 110°C under an inert argon atmosphere for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The highly polar starting material (which streaks near the baseline) will be entirely consumed, replaced by a distinct, high-Rf UV-active spot representing the dichloro-intermediate.

  • Workup: Distill off excess POCl₃ under reduced pressure. Critical Safety Step: Carefully quench the resulting residue by dropwise addition to crushed ice. This safely hydrolyzes residual POCl₃ without exothermically degrading the newly formed C4-Cl bond. Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Attach the basic amine spacer to the pyrimidine core. Causality: Sodium hydride (NaH) is used to deprotonate the amino-alcohol, generating a highly nucleophilic alkoxide. The SₙAr reaction occurs specifically at the C4 position because it is highly activated by the adjacent pyrimidine nitrogens and the inductive pull of the C5-chlorine.

  • Alkoxide Formation: Dissolve 3-(piperidin-1-yl)propan-1-ol (1.2 eq) in anhydrous THF. Cool to 0°C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Coupling: Dissolve the 4,5-dichloro-2,6-dimethylpyrimidine intermediate (1.0 eq) in THF and add it dropwise to the alkoxide solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass spectrum should show the disappearance of the dichloro-isotope pattern and the emergence of the target mass [M+H]⁺ corresponding to the ether-linked product.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc. Purify the crude product via flash column chromatography using a DCM:MeOH gradient (typically 95:5 with 1% Et₃N to prevent amine streaking on silica).

SynthesisWorkflow SM 5-Chloro-2,6-dimethyl pyrimidin-4-ol Step1 Chlorination (POCl3, Reflux) SM->Step1 Int 4,5-Dichloro-2,6-dimethyl pyrimidine Step1->Int Step2 SNAr Etherification (NaH, Amino-alcohol) Int->Step2 Prod Target σ1R Antagonist (Basic Amine Ether) Step2->Prod

Diagram 3: Two-step synthetic workflow from the 4-ol intermediate to the final basic amine ether.

Quantitative Data & Structure-Activity Relationship (SAR)

The utility of 5-Chloro-2,6-dimethylpyrimidin-4-ol is best demonstrated by the SAR data of the compound series it helps generate. In the foundational study by [1], variations at the C2 position and the basic amine tail were evaluated for their binding affinity (Ki) to σ1R and σ2R.

While the 2,6-dimethyl scaffold provides a solid baseline for activity, substituting the C2-methyl group with a bulky, hydrophobic 4-chlorophenyl group (yielding Compound 137) drastically increases both affinity and selectivity. The presence of the C5-chlorine atom is universally critical across all derivatives for locking the conformation of the alkoxy spacer.

Table 1: Representative SAR of Pyrimidine-Based σ1R Antagonists

Pyrimidine Scaffold SubstitutionBasic Amine Moiety (Spacer)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
5-Chloro-2,6-dimethyl (Baseline)3-(morpholin-4-yl)propoxy~45.0>2000>44
5-H-2-(4-chlorophenyl)-4-methyl3-(piperidin-1-yl)propoxy15.2>2000131
5-Chloro-2-(4-chlorophenyl)-4-methyl (Lead: Cmpd 137)3-(piperidin-1-yl)propoxy1.06 1425 1344

Data synthesized from the pharmacological evaluations demonstrating the necessity of the C5-chlorine and the optimal basic amine configuration for high-affinity σ1R binding.

Conclusion

5-Chloro-2,6-dimethylpyrimidin-4-ol is far more than a simple heterocyclic building block; it is a meticulously balanced scaffold that enables precise SₙAr chemistry. By understanding its tautomeric behavior and leveraging its electronic properties, medicinal chemists can efficiently synthesize potent σ1R antagonists. As research into non-opioid treatments for neuropathic pain accelerates, the pyrimidine pharmacophore derived from this intermediate will remain a cornerstone of targeted drug discovery.

References

  • Title: Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-Chloro-2,6-dimethylpyrimidin-4-ol Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Exploratory

Unlocking the Pyrimidine Scaffold: 5-Chloro-2,6-dimethylpyrimidin-4-ol in the Development of Sigma-1 Receptor Antagonists for Neuropathic Pain

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The pursuit of novel, non-opioid therapeutics for neuropathic pain has driven medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of novel, non-opioid therapeutics for neuropathic pain has driven medicinal chemistry toward highly specific molecular targets. Among these, the Sigma-1 Receptor ( σ1​ R) has emerged as a critical modulator of neuroinflammation and central sensitization. This technical guide explores the utility of 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) as a highly versatile pyrimidine scaffold[1]. By leveraging this specific building block, researchers have successfully synthesized highly selective σ1​ R antagonists that demonstrate profound in vivo efficacy against neuropathic pain[2][3]. This whitepaper details the mechanistic rationale, structure-activity relationship (SAR) data, and the self-validating experimental protocols required to translate this chemical scaffold into a viable therapeutic lead.

Chemical Identity and Scaffold Significance

5-Chloro-2,6-dimethylpyrimidin-4-ol (Molecular Formula: C 6​ H 7​ ClN 2​ O; MW: 158.59) is a functionalized pyrimidine derivative[1]. In rational drug design, the pyrimidine ring provides a rigid, planar aromatic system that perfectly occupies the primary hydrophobic pocket of the σ1​ R pharmacophore[2].

Mechanistic Causality in Synthesis: The structural features of 5-chloro-2,6-dimethylpyrimidin-4-ol make it an ideal starting material for multi-step derivatization:

  • C4-Hydroxyl Group: Acts as a handle for nucleophilic aromatic substitution (S N​ Ar) or can be converted into a leaving group (e.g., via POCl 3​ ) to attach flexible alkoxy or amine linkers.

  • C5-Chlorine: The halogen provides necessary lipophilicity and steric bulk, which enhances binding affinity to the hydrophobic cleft of the target receptor[3].

  • C2/C6-Methyl Groups: These allow for further functionalization or cross-coupling reactions (e.g., Suzuki coupling) to introduce secondary aromatic rings, drastically improving σ1​ R / σ2​ R selectivity[3].

The Biological Target: Sigma-1 Receptor ( σ1​ R)

To understand why derivatives of 5-chloro-2,6-dimethylpyrimidin-4-ol are effective, we must examine the target. The σ1​ R is a unique, ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4][5].

Pathophysiology in Neuropathic Pain

Following peripheral nerve injury (such as sciatic nerve transection or diabetic neuropathy), σ1​ R expression is significantly upregulated in the primary sensory neurons (PSNs) of the dorsal root ganglia (DRG)[5][6].

  • Ion Channel Modulation: Activation of σ1​ R leads to its translocation to the plasma membrane, where it directly interacts with and upregulates voltage-gated sodium channels (Nav1.5) and NMDA receptors, driving neuronal hyperexcitability[5][6].

  • Neuroimmune Crosstalk: σ1​ R activation promotes macrophage infiltration into the DRG and triggers microglial activation in the dorsal horn of the spinal cord, cementing central sensitization[4].

Antagonizing σ1​ R with pyrimidine-based derivatives halts this cascade, preventing both peripheral immune infiltration and central hyperexcitability[4][7][8].

Sigma1Pathway cluster_effects Pathological Cascade Injury Peripheral Nerve Injury Upreg Upregulation of σ1R in DRG Injury->Upreg Transloc Translocation from MAM to Membrane Upreg->Transloc IonChan NMDA / Nav1.5 Hyperactivation Transloc->IonChan Immune Macrophage & Microglial Activation Transloc->Immune Sensitization Central & Peripheral Sensitization IonChan->Sensitization Immune->Sensitization Pain Neuropathic Pain Sensitization->Pain Antagonist Pyrimidine-based σ1R Antagonist (e.g., Compound 137) Antagonist->Transloc Blocks

Figure 1: Pathophysiological role of σ1R in neuropathic pain and the mechanism of pyrimidine antagonists.

Rational Drug Design and SAR Data

In a landmark study by Lan et al. (2014), 5-chloro-2,6-dimethylpyrimidin-4-ol was utilized to synthesize a library of novel σ1​ R antagonists[2][3]. The pharmacophore model for σ1​ R requires a basic amine flanked by hydrophobic regions. By attaching a piperidine ring via a propoxy linker to the pyrimidine core, researchers achieved exceptional binding affinities.

Quantitative Data: Binding Affinity and Selectivity

The table below summarizes the Structure-Activity Relationship (SAR) data for key derivatives synthesized from the 5-chloro-2,6-dimethylpyrimidin-4-ol scaffold, highlighting the optimization of Compound 137[3][9].

CompoundScaffold Modification (from Base Scaffold) σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)Selectivity ( σ2​/σ1​ )
Base Scaffold 5-Chloro-2,6-dimethylpyrimidin-4-olN/A (Precursor)N/A (Precursor)N/A
Intermediate A Addition of 3-(piperidin-1-yl)propoxy linker45.2>10,000>220
Compound 137 C2 substitution with 4-chlorophenyl group1.06 1425 1344

Data synthesized from Lan et al., 2014[3]. Compound 137 represents the optimized therapeutic lead.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor and reproducibility, the evaluation of pyrimidine-derived σ1​ R antagonists requires a self-validating workflow spanning in vitro radioligand binding to in vivo behavioral pharmacology.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)

Causality: This assay determines the precise affinity ( Ki​ ) of the synthesized compounds for σ1​ R and σ2​ R. Using highly specific radioligands ensures that the displacement curve accurately reflects the test compound's competitive binding capacity.

  • Membrane Preparation: Homogenize guinea pig brain ( σ1​ source) or rat liver ( σ2​ source) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Incubation:

    • For σ1​ R: Incubate membranes with 2 nM [3H]−(+) -pentazocine (a highly selective σ1​ agonist).

    • For σ2​ R: Incubate with 3 nM [3H]DTG in the presence of 1 μ M dextrallorphan (to mask σ1​ sites).

  • Self-Validation (Non-Specific Binding): Run parallel control tubes containing 10 μ M haloperidol. Rationale: Haloperidol saturates all sigma sites. Any remaining radioactivity detected in these tubes represents non-specific background binding, which must be subtracted to calculate true specific binding.

  • Termination & Quantification: Terminate the reaction via rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting. Calculate IC 50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Chronic Constriction Injury (CCI) Model

Causality: The CCI model in rats mimics human peripheral neuropathy by inducing localized nerve inflammation and Wallerian degeneration, directly triggering the σ1​ R-mediated macrophage infiltration targeted by our pyrimidine derivatives[4][7].

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of the rat. Loosely tie four chromic gut ligatures around the nerve with 1 mm spacing. Rationale: The ligatures provoke an immune response and nerve swelling, reliably inducing mechanical allodynia within 7 days.

  • Baseline Behavioral Testing: On day 7 post-surgery, assess mechanical allodynia using von Frey filaments applied to the plantar surface of the hind paw. Establish the baseline withdrawal threshold.

  • Compound Administration: Administer the pyrimidine derivative (e.g., Compound 137) via intraperitoneal (i.p.) injection at varying doses (e.g., 10, 20, 40 mg/kg) using a vehicle control (e.g., 0.5% methylcellulose) to validate that the vehicle does not induce analgesia.

  • Efficacy Readout: Re-evaluate withdrawal thresholds at 30, 60, and 120 minutes post-dose. A statistically significant increase in the withdrawal threshold confirms the antinociceptive efficacy of the σ1​ R antagonist.

ExperimentalWorkflow Scaffold Scaffold: 5-Chloro-2,6-dimethyl pyrimidin-4-ol Synthesis Chemical Derivatization Scaffold->Synthesis InVitro In Vitro Binding (Radioligand Assay) Synthesis->InVitro Library Gen Selectivity Selectivity Profiling (σ1 vs σ2) InVitro->Selectivity Ki Calc InVivo In Vivo CCI Model (Neuropathic Pain) Selectivity->InVivo Lead Selection Efficacy Antinociceptive Efficacy Readout InVivo->Efficacy von Frey Test

Figure 2: End-to-end experimental workflow from chemical scaffold to in vivo validation.

Conclusion and Future Perspectives

The transformation of 5-chloro-2,6-dimethylpyrimidin-4-ol from a simple chemical building block into a highly sophisticated, targeted therapeutic agent underscores the power of rational drug design. By fulfilling the structural prerequisites of the σ1​ R pharmacophore, pyrimidine derivatives like Compound 137 offer a potent mechanism to interrupt the neuroimmune crosstalk and ion channel hyperexcitability that drive neuropathic pain[3][4]. Future development should focus on optimizing the pharmacokinetic profiles of these pyrimidine scaffolds and exploring their utility in related σ1​ R-mediated pathologies, such as painful diabetic neuropathy (PDN) and chemotherapy-induced peripheral neuropathy (CIPN)[5].

References

  • Lan, Y., Chen, Y., et al. (2014). "Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Lan, Y., Chen, Y., et al. (2014). "Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain." PubMed, National Institutes of Health. Available at:[Link]

  • Castany, S., et al. (2020). "Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain." Ovid. Available at:[Link]

  • Bravo-Caparrós, I., et al. (2019). "Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms." Frontiers in Pharmacology. Available at:[Link]

  • Bura, S. A., et al. (2017). "Sigma-1 receptors control immune-driven peripheral opioid analgesia during inflammation in mice." PNAS. Available at:[Link]

  • Wang, J., et al. (2025). "Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review." Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Ding, H., et al. (2021). "Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain." PMC, National Institutes of Health. Available at:[Link]

Sources

Foundational

In Silico Profiling and Interaction Dynamics of 5-Chloro-2,6-dimethylpyrimidin-4-ol as a Sigma-1 Receptor Scaffold

Executive Summary: The discovery of novel therapeutics for neuropathic pain has increasingly focused on the Sigma-1 Receptor (σ1R), an endoplasmic reticulum (ER) chaperone protein. Among the most promising chemical start...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The discovery of novel therapeutics for neuropathic pain has increasingly focused on the Sigma-1 Receptor (σ1R), an endoplasmic reticulum (ER) chaperone protein. Among the most promising chemical starting points is the 5-Chloro-2,6-dimethylpyrimidin-4-ol scaffold. This whitepaper provides a comprehensive, step-by-step in silico guide for researchers and drug development professionals to model, dock, and simulate derivatives of this pyrimidine scaffold against the σ1R target.

The Structural Rationale: Why 5-Chloro-2,6-dimethylpyrimidin-4-ol?

In computational drug design, the selection of a core scaffold dictates the trajectory of lead optimization. The 5-chloro-2,6-dimethylpyrimidin-4-ol fragment is not arbitrary; its structural features are highly optimized for the σ1R binding pocket, as demonstrated in the[1].

As an Application Scientist, I evaluate scaffolds based on their causality in binding dynamics:

  • The C5-Chloro Anchor: Halogenation at the 5-position significantly increases the lipophilicity of the pyrimidine core. This drives the scaffold deep into the hydrophobic cupin-like β-barrel of the σ1R[2]. Furthermore, the electron-withdrawing chlorine atom modulates the electron density of the pyrimidine ring, optimizing it for π-π stacking with aromatic residues in the pocket.

  • Steric Directionality (C2/C6 Methyls): The methyl groups act as steric bumpers. In the tightly packed σ1R pocket, these groups restrict the rotational degrees of freedom of the scaffold, locking it into a bioactive conformation and reducing the entropic penalty upon binding[2].

  • The Functionalization Hub (C4-Hydroxyl): The hydroxyl group provides a highly reactive site for etherification. This allows for the modular attachment of various alkoxy-amine tails (e.g., piperidine or morpholine derivatives), which are strictly required to reach the receptor's surface and form a critical salt bridge[1].

Workflow S1 Scaffold Selection (5-Chloro-2,6-dimethylpyrimidin-4-ol) S2 Ligand Preparation (Protonation at pH 7.4) S1->S2 S4 Molecular Docking (Glide SP/XP) S2->S4 S3 Protein Preparation (PDB: 5HK1, POPC Membrane) S3->S4 S5 MD Simulation (100 ns, NPT Ensemble) S4->S5 S6 ADMET Profiling (QikProp) S5->S6

Fig 1: In silico drug design workflow for pyrimidine-based σ1R antagonists.

Protein and Ligand Preparation Protocols

To ensure trustworthiness, in silico protocols must be self-validating. The preparation of the σ1R target requires precise attention to protonation states, as the binding pocket relies on a delicate hydrogen-bond network.

Step-by-Step Methodology: Protein Preparation
  • Structure Retrieval: Download the[3]. This structure provides the receptor in a trimeric architecture with a single transmembrane domain per protomer[2].

  • System Cleansing: Remove the co-crystallized ligand (PD144418) and all water molecules located beyond 5 Å of the binding site.

  • Protonation State Assignment (Critical Step): Use a pKa predictor (e.g., PROPKA) at pH 7.4. Causality: You must manually verify that Asp126 is protonated and Glu172 is deprotonated (charged) . Asp126 forms an essential 2.7 Å hydrogen bond with Glu172, which stabilizes the binding pocket. If Asp126 is left deprotonated, electrostatic repulsion will collapse the pocket architecture[2].

Step-by-Step Methodology: Ligand Preparation
  • Conformer Generation: Build the 5-Chloro-2,6-dimethylpyrimidin-4-ol derivatives using a molecular builder. Generate 3D conformers using the OPLS4 or CHARMM36 force field.

  • Ionization: Assign protonation states at pH 7.4. Ensure the basic amine in the attached tail (e.g., piperidine) is protonated. This positive charge is the primary pharmacophore requirement for σ1R binding[1].

Molecular Docking & Interaction Dynamics

With the system prepared, molecular docking is employed to predict the binding affinity and pose of the pyrimidine derivatives.

Step-by-Step Methodology: Molecular Docking
  • Grid Generation: Define a bounding box of 15 × 15 × 15 Å centered precisely on the carboxylate carbon of Glu172.

  • Self-Validation Step: Re-dock the native co-crystallized ligand (PD144418) into the prepared 5HK1 structure. The docking protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal conformation is ≤ 2.0 Å.

  • Execution: Run Standard Precision (SP) followed by Extra Precision (XP) docking for the pyrimidine derivatives.

Quantitative Data: Key Interacting Residues

The 5-chloro-2,6-dimethylpyrimidin-4-ol scaffold and its functionalized tail interact with a highly conserved set of residues within the σ1R β-barrel[2].

ResidueInteraction TypeRole in Scaffold Binding
Glu172 Salt Bridge / IonicPrimary anchor for the protonated basic amine of the ligand tail.
Asp126 Hydrogen BondProtonated state stabilizes Glu172; maintains pocket architecture.
Tyr103 π-π StackingEngages the aromatic pyrimidine ring of the scaffold.
Ile124 HydrophobicAccommodates the lipophilic C5-chloro substituent.
Trp164 Hydrophobic / π-πProvides a hydrophobic floor for the C2/C6 methyl groups.

Molecular Dynamics (MD) Simulations

Static docking poses do not account for the lipid environment of the ER membrane. To validate the stability of the σ1R-ligand complex, Molecular Dynamics (MD) simulations are mandatory.

Step-by-Step Methodology: MD Simulation
  • Membrane Embedding: Embed the docked σ1R-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Causality: σ1R is an ER-resident protein; simulating it in a vacuum or pure water will cause the transmembrane domain to artificially unfold[2].

  • Solvation & Neutralization: Solvate the system with a TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform NVT (constant volume/temperature) for 1 ns at 310 K, followed by NPT (constant pressure/temperature) for 5 ns at 1 atm using a Nosé-Hoover thermostat.

  • Production Run & Self-Validation: Execute a 100 ns unconstrained production run. Monitor the Root Mean Square Fluctuation (RMSF) of the protein backbone. The system is self-validated when the RMSF of the transmembrane domain plateaus, indicating the lipid bilayer has fully equilibrated around the receptor.

Signaling L Pyrimidine-Based Antagonist (Scaffold Derivative) R Sigma-1 Receptor (σ1R) at ER-Mitochondria MAM L->R Antagonizes I IP3 Receptor Modulation R->I Chaperone Activity C Intracellular Ca2+ Regulation I->C Stabilizes P Attenuation of Neuropathic Pain C->P Downregulates Sensitization

Fig 2: σ1R signaling modulation by pyrimidine antagonists in neuropathic pain.

ADMET & Pharmacokinetic Predictions

A highly potent in silico hit is useless if it cannot cross the Blood-Brain Barrier (BBB) to reach central σ1R targets. Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 5-chloro-2,6-dimethylpyrimidin-4-ol derivatives ensures drug-likeness.

Quantitative Data: Predicted ADMET Properties

Using predictive tools (e.g., QikProp or SwissADME), optimized derivatives of this scaffold typically yield the following profile, which aligns perfectly with CNS drug requirements[1]:

PropertyTarget RangePredicted Value (Representative)Implication for CNS Drugs
Molecular Weight (MW) < 500 Da~350 - 420 DaOptimal for crossing the Blood-Brain Barrier (BBB).
LogP (Lipophilicity) 2.0 - 5.03.8 - 4.5Ensures membrane permeability while avoiding high toxicity.
BBB Permeability (LogBB) > 0.30.65High CNS penetration required for neuropathic pain targets.
hERG Inhibition (pIC50) < 5.0< 4.5Low risk of cardiotoxicity (QT prolongation).
Human Oral Absorption > 80%> 90%Excellent bioavailability for oral administration.

Conclusion

The 5-Chloro-2,6-dimethylpyrimidin-4-ol scaffold represents a highly rationalized chemical starting point for Sigma-1 Receptor antagonists. By strictly adhering to the protonation requirements of the Asp126-Glu172 network and simulating the complex within a POPC lipid bilayer, researchers can generate highly accurate, self-validating in silico models. These computational workflows directly accelerate the translation of pyrimidine derivatives into viable therapeutics for neuropathic pain.

References

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural basis for σ1 receptor ligand recognition Source: Nature (via PMC - NIH) URL:[Link]

  • 5HK1: Human sigma-1 receptor bound to PD144418 Source: RCSB Protein Data Bank (PDB) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-2,6-dimethylpyrimidin-4-ol: A Detailed Guide for Researchers

Introduction: The Significance of 5-Chloro-2,6-dimethylpyrimidin-4-ol 5-Chloro-2,6-dimethylpyrimidin-4-ol is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Chloro-2,6-dimethylpyrimidin-4-ol

5-Chloro-2,6-dimethylpyrimidin-4-ol is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic placement of a reactive chlorine atom and a hydroxyl group on the pyrimidine core makes it an invaluable precursor for developing novel pharmaceuticals and agrochemicals. The methyl groups at the 2 and 6 positions further influence the molecule's reactivity and steric profile, offering opportunities for fine-tuning the properties of its derivatives. This application note provides a comprehensive overview of the synthetic routes to this important intermediate, with a focus on practical laboratory protocols and an in-depth understanding of the underlying chemical principles.

Synthetic Strategies: From Precursor to Product

The primary and most direct route to 5-Chloro-2,6-dimethylpyrimidin-4-ol involves the targeted chlorination of its parent pyrimidinol, 2,6-dimethylpyrimidin-4-ol. This precursor is readily synthesized through a well-established cyclocondensation reaction. This guide will detail both the synthesis of the precursor and its subsequent chlorination.

Part 1: Synthesis of the Precursor, 2,6-Dimethylpyrimidin-4-ol

The synthesis of 2,6-dimethylpyrimidin-4-ol is typically achieved through the condensation of ethyl acetoacetate with acetamidine hydrochloride. This reaction is a classic example of pyrimidine ring formation.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto the carbonyl carbons of the β-ketoester, followed by cyclization and subsequent dehydration to form the stable pyrimidine ring.

Experimental Protocol: Synthesis of 2,6-Dimethylpyrimidin-4-ol

This protocol describes a reliable method for the laboratory-scale synthesis of 2,6-dimethylpyrimidin-4-ol.

Materials:

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The concentration will depend on the scale of the reaction.

  • Amidine Formation (in situ): To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride portion-wise with stirring. The sodium ethoxide will neutralize the hydrochloride salt, liberating the free acetamidine base.

  • Reaction with β-Ketoester: To the stirred suspension of acetamidine, add ethyl acetoacetate dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Data Summary: Synthesis of 2,6-Dimethylpyrimidin-4-ol

ParameterValue
Molar Ratio (Ethyl acetoacetate:Acetamidine:Sodium Ethoxide) 1 : 1.1 : 1.1
Typical Yield 75-85%
Purity (by NMR) >95%
Appearance White to off-white crystalline solid

Workflow for the Synthesis of 2,6-Dimethylpyrimidin-4-ol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Na_EtOH Sodium Metal in Absolute Ethanol NaOEt Sodium Ethoxide Solution Na_EtOH->NaOEt Dissolution Free_Amidine Free Acetamidine (in situ) NaOEt->Free_Amidine Neutralization Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Free_Amidine Reaction_Mixture Reaction Mixture Free_Amidine->Reaction_Mixture Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction_Mixture Dropwise Addition Reflux Reflux (4-6h) Reaction_Mixture->Reflux Evaporation Ethanol Removal (Rotary Evaporator) Reflux->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Acidification Acidify with HCl (pH 5-6) Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water & Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product 2,6-Dimethylpyrimidin-4-ol Drying->Final_Product cluster_synthesis Synthesis Pathway Precursor 2,6-Dimethylpyrimidin-4-ol Intermediate 5-Formyl-2,6-dimethylpyrimidin-4-ol Precursor->Intermediate Vilsmeier-Haack (POCl₃, DMF) Product 5-Chloro-2,6-dimethylpyrimidin-4-ol Intermediate->Product Chlorination (POCl₃)

Sources

Application

Application Note: 5-Chloro-2,6-dimethylpyrimidin-4-ol as a Core Scaffold for the Synthesis of Novel Sigma-1 Receptor Antagonists

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Context The management of neuropathic p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

The management of neuropathic pain remains a significant clinical challenge due to the dose-limiting side effects and tolerance associated with traditional opioid therapies. Recently, the Sigma-1 Receptor ( σ1​ R)—a ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane—has emerged as a highly promising therapeutic target[1]. Antagonism of the σ1​ R modulates the activity of several ion channels, including NMDA receptors, thereby reducing the central sensitization that drives neuropathic pain[2].

5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) serves as an exceptionally versatile building block in the rational design of σ1​ R antagonists[3]. The structural rationale for utilizing this specific pyrimidine scaffold is rooted in the established σ1​ R pharmacophore model, which dictates the necessity of a basic amine flanked by distinct hydrophobic regions[1].

Causality in Scaffold Selection:

  • 5-Chloro Substituent: The inclusion of an electron-withdrawing chlorine atom at the 5-position serves a dual purpose. First, it modulates the pKa​ of the pyrimidine ring, enhancing the metabolic stability of the core. Second, it significantly increases the lipophilicity (LogP) of the molecule, a critical parameter for ensuring blood-brain barrier (BBB) penetration in central nervous system (CNS) drugs.

  • 4-Hydroxyl Group: This functional group provides a highly reactive site for O-alkylation, allowing for the introduction of a flexible carbon linker (optimally 3 carbons) connecting the hydrophobic core to the requisite basic amine.

  • 2,6-Dimethyl Groups: These moieties provide steric bulk that perfectly occupies the primary hydrophobic pocket of the σ1​ R binding site, ensuring high-affinity target engagement[3].

Mechanistic Pathway of σ1​ R Antagonism

To understand the therapeutic value of derivatives synthesized from 5-chloro-2,6-dimethylpyrimidin-4-ol, it is essential to map their pharmacological intervention point. The diagram below illustrates how σ1​ R antagonists disrupt the pain signaling cascade.

Pathway Injury Neuropathic Injury Glutamate Glutamate Release Injury->Glutamate NMDA NMDA Receptor Activation Glutamate->NMDA Calcium Intracellular Ca2+ Influx NMDA->Calcium Sensitization Central Sensitization Calcium->Sensitization Pain Neuropathic Pain Sensitization->Pain Sigma1 Sigma-1 Receptor (Chaperone) Sigma1->NMDA Enhances Antagonist Pyrimidine Antagonist (Novel Derivative) Antagonist->Sigma1 Inhibits

Mechanism of action for Sigma-1 Receptor antagonists in modulating neuropathic pain pathways.

Synthetic Strategy & Workflow

The synthesis of σ1​ R antagonists from 5-chloro-2,6-dimethylpyrimidin-4-ol is achieved via a robust, two-step nucleophilic substitution workflow.

Workflow Precursor 5-Chloro-2,6-dimethyl pyrimidin-4-ol (Scaffold) Alkylation O-Alkylation (1-bromo-3-chloropropane, K2CO3, DMF) Precursor->Alkylation Intermediate Chloropropoxy Intermediate Alkylation->Intermediate Amination Amination (Piperidine, K2CO3, KI, MeCN) Intermediate->Amination Product Novel Sigma-1 Antagonist Amination->Product

Two-step synthetic workflow for generating Sigma-1 receptor antagonists from the pyrimidine scaffold.

Detailed Experimental Protocols

The following self-validating protocols are designed to maximize yield and purity, with explicit rationales provided for critical physicochemical parameters.

Protocol A: Synthesis of the Alkoxy Intermediate

Objective: O-alkylation of 5-chloro-2,6-dimethylpyrimidin-4-ol to yield 4-(3-chloropropoxy)-5-chloro-2,6-dimethylpyrimidine.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 5-chloro-2,6-dimethylpyrimidin-4-ol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality Note: DMF is a polar aprotic solvent that poorly solvates the intermediate pyrimidin-4-olate anion, significantly enhancing its nucleophilicity for the subsequent SN​2 attack.

  • Deprotonation: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 30 minutes.

    • Causality Note: A mild base like K2​CO3​ is strictly preferred over strong bases (e.g., NaH) to thermodynamically favor O-alkylation over N-alkylation, a common competing side reaction in pyrimidine chemistry.

  • Alkylation: Dropwise, add 1.5 eq of 1-bromo-3-chloropropane.

  • Reaction Conditions: Elevate the temperature to 60°C and stir for 4–6 hours under an inert argon atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup & Purification: Quench the reaction with ice-cold distilled water to precipitate inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Amination to Yield the Final Derivative

Objective: Nucleophilic substitution of the terminal chloride with a secondary amine (e.g., piperidine) to form the final σ1​ R antagonist.

  • Reaction Setup: Dissolve 1.0 eq of the chloropropoxy intermediate from Protocol A in anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add 2.0 eq of Piperidine, 2.0 eq of K2​CO3​ , and 0.1 eq of Potassium Iodide (KI).

    • Causality Note: The addition of catalytic KI initiates a Finkelstein reaction. Iodide acts as both a superior nucleophile and a superior leaving group compared to chloride. It converts the alkyl chloride to a highly reactive alkyl iodide in situ, drastically reducing reaction time and increasing the yield of the amination step.

  • Reflux: Heat the mixture to reflux (82°C) for 12 hours.

  • Workup: Evaporate the MeCN in vacuo. Redissolve the crude residue in Dichloromethane (DCM) and wash with water. Dry the organic phase, concentrate, and purify via column chromatography (DCM:MeOH 20:1) to yield the pure pyrimidine derivative.

Protocol C: In Vitro Radioligand Binding Assay for σ1​ R

Objective: Determine the binding affinity ( Ki​ ) of the synthesized derivatives.

  • Membrane Preparation: Utilize homogenates from HEK-293 cells stably transfected with human σ1​ R[4].

  • Radioligand Incubation: Incubate 50 μ g of membrane protein with the σ1​ R-specific radioligand [3H]−(+) -pentazocine (typically at 2–5 nM) and varying concentrations of the synthesized test compound ( 10−11 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4)[2].

  • Non-Specific Binding: Determine non-specific binding in parallel tubes containing 10 μ M haloperidol[4].

  • Equilibration: Incubate the assay tubes at 37°C for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality Note: PEI is a cationic polymer that masks the negative charges on the glass fibers. This prevents the positively charged [3H]−(+) -pentazocine from binding non-specifically to the filter, thereby drastically improving the assay's signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation[4].

Quantitative Data Summaries: Structure-Activity Relationship (SAR)

The choice of the basic amine in Step 2 profoundly impacts the pharmacological profile of the resulting derivative. As demonstrated in foundational studies utilizing this pyrimidine scaffold[1], cyclic amines generally outperform acyclic variants. The table below summarizes the SAR trends for derivatives synthesized via the protocols above.

Amine Substitution σ1​ R Affinity ( Ki​ , nM) σ2​ R Affinity ( Ki​ , nM)Selectivity ( σ2​ / σ1​ )Pharmacological Profile
Piperidine 1.06 1424 1344 Potent σ1​ R Antagonist
Pyrrolidine4.502025450High Affinity Antagonist
Morpholine15.20>10000>650Moderate Affinity Antagonist
Diethylamine28.40241485Low Selectivity Ligand

Data Interpretation: The piperidine moiety provides the optimal steric and electronic fit for the basic amine binding pocket of the σ1​ R, yielding sub-nanomolar affinity and exceptional selectivity over the σ2​ R subtype, which is critical for avoiding off-target cellular toxicity[1].

References

  • Lan, Y., Chen, Y., Cao, X., Zhang, J., Wang, J., Xu, X., Qiu, Y., Zhang, T., Liu, X., Liu, B.-F., & Zhang, G. (2014). "Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain." Journal of Medicinal Chemistry, 57(24), 10404–10423. URL:[Link]

  • Utech, T., Köhler, J., & Wünsch, B. (2011). "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists." European Journal of Medicinal Chemistry, 46(6), 2164-2176. (Cited for general σ1​ R binding assay parameters). URL:[Link]

  • Soriani, O., et al. (2025). "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors." Molecules, 25(3), 506. URL:[Link]

Sources

Method

Suzuki cross-coupling reactions with 5-Chloro-2,6-dimethylpyrimidin-4-ol

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,6-dimethylpyrimidin-4-ol in Drug Discovery Introduction & Chemical Context 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,6-dimethylpyrimidin-4-ol in Drug Discovery

Introduction & Chemical Context

5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) is a highly versatile pyrimidine scaffold utilized extensively in the synthesis of novel therapeutics, including sigma-1 receptor antagonists for the treatment of neuropathic pain[1]. However, functionalizing this molecule via Suzuki-Miyaura cross-coupling presents distinct chemoselective and mechanistic challenges.

In solution, this molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This tautomerization significantly enriches the electron density of the pyrimidine core, rendering the 5-chloro position exceptionally resistant to oxidative addition by standard palladium catalysts[2]. Consequently, drug development professionals must employ highly strategic activation or specialized ligand systems to achieve successful arylation.

Mechanistic Divergence and Strategy

To successfully arylate this scaffold, chemists must choose between two divergent pathways:

  • Pathway A (C4-Activation and Selective Coupling): The 4-hydroxyl group is converted to a highly reactive electrophile (e.g., chloride). The resulting 4,5-dichloro-2,6-dimethylpyrimidine exhibits a massive disparity in reactivity between the C4 and C5 positions. The C4-chloride, flanked by two nitrogen atoms, is highly electron-deficient and undergoes rapid oxidative addition, allowing for perfectly regioselective cross-coupling[3].

  • Pathway B (Direct C5-Coupling): Direct coupling at the 5-chloro position without protecting or activating the 4-OH requires overcoming the inherent electron richness of the pyrimidinone tautomer. This mandates the use of highly active, sterically demanding Buchwald-type ligands (e.g., XPhos) to force the oxidative addition of the inert C-Cl bond[3].

Workflow Visualization

G SM 5-Chloro-2,6-dimethyl pyrimidin-4-ol Act Electrophilic Activation (POCl3 or Tf2O) SM->Act Pathway A (C4 Activation) C5_Coupling Direct Suzuki Coupling (Pd/XPhos, Ar-B(OH)2) SM->C5_Coupling Pathway B (Direct C5) Inter 4,5-Dichloro-2,6-dimethyl pyrimidine Act->Inter C4_Coupling Regioselective Suzuki (Pd(PPh3)4, Ar-B(OH)2) Inter->C4_Coupling Prod_C4 4-Aryl-5-chloro-2,6- dimethylpyrimidine C4_Coupling->Prod_C4 Prod_C5 5-Aryl-2,6-dimethyl pyrimidin-4-ol C5_Coupling->Prod_C5

Divergent Suzuki cross-coupling pathways for 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Experimental Protocols & Causality

Protocol A: Electrophilic Activation (Chlorination) of C4-Hydroxyl

Objective: Convert the tautomeric pyrimidinol into a highly reactive 4,5-dichloro intermediate to enable downstream coupling[1].

  • Setup: Charge a dry, argon-flushed round-bottom flask with 5-Chloro-2,6-dimethylpyrimidin-4-ol (1.0 equiv).

  • Reagent Addition: Add phosphorus oxychloride (POCl3, 5.0 equiv) slowly at 0 °C.

    • Causality: POCl3 serves as both the chlorinating agent and the solvent. The large molar excess drives the equilibrium forward and maintains a fluid reaction medium.

  • Catalysis: Add N,N-dimethylaniline (0.5 equiv) dropwise.

    • Causality:N,N-dimethylaniline acts as a nucleophilic catalyst (forming a highly electrophilic Vilsmeier-type intermediate) and an acid scavenger, preventing the degradation of the pyrimidine ring by the HCl byproduct.

  • Reaction: Heat the mixture to 100 °C for 3 hours. Monitor via LC-MS (quench an aliquot in MeOH to check for the methyl ether derivative).

  • Workup (Self-Validating Step): Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3. Extract with EtOAc. Wash the organic layer with saturated aqueous NaHCO3 until pH 7 is reached.

    • Validation: The absence of CO2 bubbling during the final NaHCO3 wash confirms complete neutralization of phosphoric and hydrochloric acids, ensuring the stability of the 4,5-dichloro product during concentration.

Protocol B: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Selectively couple the C4-chloride while preserving the C5-chloride for potential subsequent functionalization[2].

  • Setup: In a Schlenk tube, combine 4,5-dichloro-2,6-dimethylpyrimidine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M) and 2M aqueous Na2CO3 (2.0 equiv).

    • Causality: Toluene/EtOH/H2O is a classic biphasic system. EtOH acts as a phase-transfer agent, bringing the aqueous base and boronic acid into the organic layer where the Pd catalyst resides. Na2CO3 is a mild base, sufficient for C4-Cl activation but weak enough to prevent off-target hydrolysis of the remaining C5-Cl.

  • Reaction: Heat at 80 °C for 6 hours under vigorous stirring.

  • Workup: Dilute with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Direct C5 Suzuki Coupling (Without C4 Activation)

Objective: Force the coupling at the inert 5-chloro position of the pyrimidinol[3].

  • Setup: Combine 5-Chloro-2,6-dimethylpyrimidin-4-ol (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), XPhos (0.10 equiv), and anhydrous K3PO4 (3.0 equiv) in a pressure vial.

  • Solvent: Add degassed 1,4-Dioxane/H2O (10:1, 0.15 M).

    • Causality: Water is essential to solubilize the K3PO4 and accelerate the transmetalation step, while Dioxane provides the high boiling point necessary for this sluggish reaction.

  • Reaction: Seal the vial and heat at 110 °C for 16 hours.

    • Causality: The electron-rich, bulky XPhos ligand lowers the activation energy for the oxidative addition of the unactivated C5-Cl bond, a step that standard phosphine ligands cannot achieve.

  • Workup: Acidify the aqueous layer to pH 5 using 1M HCl to precipitate the pyrimidin-4-ol product, followed by vacuum filtration and washing with cold water.

Quantitative Data & Optimization

The following tables summarize the optimization parameters, demonstrating the critical nature of catalyst and base selection when working with chlorinated pyrimidines.

Table 1: Optimization of Regioselective C4-Coupling (Protocol B)

Entry Catalyst System Base Solvent System Temp (°C) Yield: C4-Product (%) Yield: C4,C5-Bis Product (%)
1 Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O 80 88% < 2%
2 Pd(dppf)Cl2 K3PO4 1,4-Dioxane/H2O 90 62% 21%

| 3 | Pd(OAc)2 / XPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 35% | 58% |

Analysis: Standard Pd(PPh3)4 provides excellent regiocontrol. Employing highly active Buchwald ligands (Entry 3) overrides the natural electronic bias, leading to undesired double-coupling[3].

Table 2: Optimization of Direct C5-Coupling (Protocol C)

Entry Catalyst System Base Solvent System Temp (°C) Yield (%)
1 Pd(PPh3)4 Na2CO3 1,4-Dioxane/H2O 100 0% (No reaction)
2 Pd(dppf)Cl2 K2CO3 DMF 120 18%

| 3 | Pd(OAc)2 / XPhos | K3PO4 | 1,4-Dioxane/H2O | 110 | 76% |

Analysis: The 5-chloro position is entirely inert to standard palladium catalysis (Entry 1). Only the combination of a strong base (K3PO4) and an electron-rich biaryl phosphine ligand (XPhos) successfully mediates the transformation[2].

References

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate. 1

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate.2

  • Recent Advances in Pyrimidine-Based Drugs. PMC (NIH). 3

Sources

Application

Protocol for the Regioselective N-alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol

Introduction N-alkylated pyrimidin-4-one scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The strategic int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylated pyrimidin-4-one scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The strategic introduction of alkyl groups onto the pyrimidine core can profoundly influence the compound's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide to the N-alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol, a versatile intermediate in the synthesis of diverse bioactive compounds. We will delve into the mechanistic principles governing this transformation, with a particular focus on achieving high regioselectivity for N-alkylation over the competing O-alkylation. A detailed, step-by-step protocol is provided, along with insights into reaction optimization and troubleshooting.

Mechanistic Insights: The N- versus O-Alkylation Challenge

The alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol presents a classic case of ambident nucleophilicity. The deprotonated pyrimidin-4-olate anion possesses two potentially reactive sites: the nitrogen atom at the 1-position (N1) and the exocyclic oxygen atom at the 4-position (O4). The regiochemical outcome of the alkylation is a delicate interplay of several factors, including the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.

Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation is often the product of kinetic control. The nitrogen anion is typically softer and more nucleophilic, while the oxygen anion is harder. According to Hard and Soft Acid and Base (HSAB) theory, soft electrophiles (e.g., alkyl iodides) tend to react preferentially at the softer nitrogen center, leading to the N-alkylated product. Conversely, harder electrophiles (e.g., alkyl sulfates) may favor reaction at the harder oxygen center.[1]

The choice of solvent also plays a crucial role. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are known to solvate the cation of the base, leaving the anion more "naked" and reactive. In such solvents, the more nucleophilic nitrogen atom is often the preferred site of attack.[2]

Caption: Mechanistic pathways for the alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol using an alkyl halide in the presence of potassium carbonate. This method is widely applicable and generally provides good yields of the desired N-alkylated product.

Materials and Reagents:

ReagentGradeSupplierNotes
5-Chloro-2,6-dimethylpyrimidin-4-ol≥98%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeAcros OrganicsAlkylating agent (1.1 - 1.5 equivalents).
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificBase (1.5 - 2.0 equivalents).
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Alfa AesarReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction.
Brine (saturated aq. NaCl)Laboratory Grade-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2,6-dimethylpyrimidin-4-ol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M. Add anhydrous potassium carbonate (1.5-2.0 eq) to the suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Caption: Step-by-step workflow for the N-alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. The use of a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride) can also improve the yield.

  • Formation of O-alkylated Product: If a significant amount of the O-alkylated isomer is observed, ensure that anhydrous conditions are maintained. The presence of water can favor O-alkylation. Using a less polar solvent or a different base (e.g., sodium hydride) might also shift the selectivity towards N-alkylation.[3]

  • Difficult Purification: If the product is difficult to purify, consider recrystallization as an alternative to column chromatography.

Conclusion

The N-alkylation of 5-Chloro-2,6-dimethylpyrimidin-4-ol is a valuable transformation for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery and development. By carefully selecting the reaction conditions, particularly the base, solvent, and alkylating agent, it is possible to achieve high regioselectivity for the desired N-alkylated product. The protocol provided in this application note serves as a robust starting point for researchers in this field.

References

  • Koehler, B. Why n-alkylation is more favorable than o-alkyation? ResearchGate. April 13, 2016. Available from: [Link]

  • Doganc, F., & Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2024. Available from: [Link]

  • Cunningham, D., & O'Gorman, M., & McArdle, P., & Aldabbagh, F. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021, 17, 1939–1951. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 5-Chloro-2,6-dimethylpyrimidin-4-ol in organic solvents

Technical Support Center: Troubleshooting Solubility Issues of 5-Chloro-2,6-dimethylpyrimidin-4-ol Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues of 5-Chloro-2,6-dimethylpyrimidin-4-ol

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals addressing the notoriously poor solubility of 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) in standard organic solvents. By understanding the underlying structural mechanics, you can strategically select dissolution methods or derivatization techniques for downstream synthetic workflows.

Part 1: Causality and Mechanism (The "Why")

Q1: Why is 5-Chloro-2,6-dimethylpyrimidin-4-ol nearly insoluble in common organic solvents like DCM, EtOAc, or Toluene? A1: The insolubility is driven by lactam-lactim tautomerism. While conventionally drawn as a "pyrimidin-4-ol", the molecule exists predominantly in the 4(3H)-pyrimidone (lactam) tautomer in the solid state. This structural configuration allows for extensive, highly stable intermolecular hydrogen bonding networks (N-H···O=C) that create a rigid crystal lattice, reflected by its moderate-to-high melting point (121–124 °C)[1]. Non-polar and moderately polar solvents lack the hydrogen-bond accepting capacity required to disrupt this lattice[2].

Part 2: Solvent Selection and Physical Methods

Q2: What are the best solvent systems for immediate dissolution without altering the chemical structure? A2: To dissolve the compound without chemical derivatization, you must use solvents capable of acting as strong hydrogen-bond acceptors to outcompete the intermolecular lattice forces. Polar aprotic solvents are highly recommended for this purpose[3].

Table 1: Solvent Compatibility and Solubility Profile

Solvent SystemPolarity IndexH-Bond Acceptor CapacityObserved SolubilityRecommended Use Case
Dichloromethane (DCM) 3.1Low< 5 mg/mL (Poor)Not recommended for pure dissolution
Ethyl Acetate (EtOAc) 4.4Moderate< 10 mg/mL (Poor)Extractions (requires large volumes)
Methanol / DCM (1:9) MixedHigh20-50 mg/mL (Moderate)Flash chromatography loading
Dimethylformamide (DMF) 6.4High> 100 mg/mL (Excellent)SNAr reactions, cross-coupling
Dimethyl Sulfoxide (DMSO) 7.2Very High> 150 mg/mL (Excellent)in vitro assays, NMR spectroscopy

Part 3: Chemical Troubleshooting (Deprotonation & Derivatization)

Q3: My reaction requires a non-polar solvent (e.g., THF), but the starting material won't dissolve. How can I force it into solution? A3: You can utilize a chemical approach by adding an organic base. The hydroxyl/lactam proton is weakly acidic. By adding a stoichiometric amount of a lipophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), you form an organic-soluble ammonium salt[4]. This transiently breaks the H-bond network, allowing the compound to dissolve in solvents like THF or DCM.

Q4: I need to use this compound as an electrophile in a cross-coupling or SNAr reaction, but the hydroxyl group is causing solubility and reactivity issues. What is the standard protocol? A4: The most robust solution is structural derivatization—specifically, converting the pyrimidin-4-ol to a 4-chloropyrimidine using Phosphorus Oxychloride (POCl₃)[5]. This converts 5-Chloro-2,6-dimethylpyrimidin-4-ol into 4,5-Dichloro-2,6-dimethylpyrimidine[6]. The replacement of the hydrogen-bond donating -OH/-NH group with a lipophilic chloride atom drastically increases solubility in all organic solvents (including hexanes and toluene) and activates the C4 position for subsequent nucleophilic attack[7].

Part 4: Experimental Protocols

Protocol A: Base-Assisted Dissolution for Homogeneous Reactions
  • Causality: DIPEA deprotonates the pyrimidone tautomer, forming a lipophilic counter-ion complex that disrupts the rigid crystal lattice, allowing the solvent to solvate the monomeric ions.

  • Self-Validating System: The reaction visually transitions from a cloudy, heterogeneous suspension to a clear, homogeneous solution, confirming complete salt formation and dissolution.

Step-by-Step Methodology:

  • Weigh 1.0 mmol (158.6 mg) of 5-Chloro-2,6-dimethylpyrimidin-4-ol into an oven-dried flask.

  • Add 5.0 mL of anhydrous THF or DCM (the compound will remain as a cloudy suspension).

  • Dropwise, add 1.2 mmol (approx. 210 µL) of N,N-Diisopropylethylamine (DIPEA) under continuous magnetic stirring[4].

  • Sonicate the mixture for 5 minutes at room temperature. The suspension will clarify into a homogeneous solution as the organic salt forms.

  • Proceed immediately with the downstream electrophile addition.

Protocol B: Synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine via POCl₃ Chlorination
  • Causality: POCl₃ acts as both the activating chlorinating agent and the solvent, driving the conversion of the tautomeric lactam into a highly lipophilic heteroaryl chloride[5]. The addition of an amine promoter accelerates the formation of the reactive Vilsmeier-type intermediate.

  • Self-Validating System: Successful conversion is indicated by the complete dissolution of the solid during reflux[7]. Furthermore, during the aqueous workup, the product partitions exclusively into the organic layer (unreacted, polar starting material would remain trapped in the aqueous layer).

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 10.0 g (63 mmol) of 5-Chloro-2,6-dimethylpyrimidin-4-ol in 30 mL (approx. 5 equivalents) of Phosphorus Oxychloride (POCl₃)[4].

  • Add 1.0 mL of N,N-Dimethylaniline or DIPEA as a catalytic nucleophilic promoter[8].

  • Heat the mixture to 90–100 °C (reflux) for 2 to 3 hours. The solid will completely dissolve as the reaction progresses, yielding a dark, homogeneous solution[7].

  • Cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Quench the resulting residue by pouring it slowly over crushed ice (approx. 100 g) with vigorous stirring to safely hydrolyze residual phosphoryl species[4].

  • Extract the aqueous mixture with Dichloromethane (3 x 50 mL). The highly lipophilic 4,5-dichloro product will readily partition into the organic layer.

  • Wash the combined organic layers with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the highly organic-soluble intermediate.

Part 5: Mandatory Visualization

G A 5-Chloro-2,6-dimethylpyrimidin-4-ol (Insoluble Solid) B Lactam-Lactim Tautomerism Strong Intermolecular H-Bonds A->B Structural Cause C Physical Approach (Polar Aprotic Solvents) B->C Disrupt H-Bonds D Chemical Approach (Deprotonation via Base) B->D Ionize Lactam E Structural Approach (Derivatization via POCl3) B->E Mask Polar Group F Solvated Monomer (DMSO, DMF, NMP) C->F Heat/Sonication G Organic-Soluble Salt (DCM, THF with DIPEA) D->G Salt Formation H Lipophilic Intermediate (4,5-Dichloro-2,6-dimethylpyrimidine) E->H Covalent Modification

Workflow for overcoming pyrimidin-4-ol solubility barriers via physical and chemical methods.

References

  • [1] Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate. 1

  • [3] Overcoming solubility issues of 6-(Hydroxymethyl)pyrimidin-4-OL. Benchchem. 3

  • [2] Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models. Journal of Medicinal Chemistry - ACS Publications. 2

  • [7] WO2021239727A1 - 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide derivatives as limk and/or rock kinases inhibitors for use in the treatment of cancer. Google Patents. 7

  • [5] 2,6-Dimethylpyrimidine-4-thiol | 57235-36-6. Benchchem.5

  • [4] Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. 4

  • [6] Tasosartan, WAY-126756, WAY-ANA-756, ANA-756. Verdia-药物合成数据库 (DrugFuture). 6

  • [8] WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors. Google Patents. 8

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-2,6-dimethylpyrimidin-4-ol

[ Finalizing Detailed Procedures I'm now incorporating detailed, validated procedures into the technical guide, with self-validation checkpoints and data analysis. I've described LC-MS and NMR analysis for confirmation a...

Author: BenchChem Technical Support Team. Date: March 2026

[

Finalizing Detailed Procedures

I'm now incorporating detailed, validated procedures into the technical guide, with self-validation checkpoints and data analysis. I've described LC-MS and NMR analysis for confirmation and purity. I'm focusing on in-process checks, quenching, isolation, and drying steps. The guide is designed to ensure rigorous, high-quality outcomes.

Finalizing Experimental Details

I'm now incorporating detailed, validated procedures into the technical guide, complete with self-validation checkpoints and data analysis. These will ensure confirmation and purity via LC-MS and NMR analysis, documenting all expected outcomes. I'm focusing on in-process checks, isolation, and drying steps to ensure rigorous results. The guide is being finalized.

Refining Chlorination Mechanism

I'm now focusing on the mechanisms. With POCl3, I realize the activated lactam oxygen is nucleophilically attacked, forming a chlorophosphite intermediate, resulting in dehydroxylation. For NCS, I'm describing that radical cleavage occurs, abstracting hydrogens from the methyl groups due to their benzylic-like activation. I am working on the references list.

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with pyrimidine scaffolds—specifically, the synthesis and functionalization of 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2). This molecule is a critical intermediate in the development of novel Sigma-1 receptor antagonists and ACK1 kinase inhibitors.

The following modules bypass basic textbook theory to address the exact mechanistic causality behind common synthetic failures, providing self-validating protocols to ensure high-yield, high-purity outcomes.

System Overview: Mechanistic Pathways & Side Reactions

The synthesis of 5-chloro-2,6-dimethylpyrimidin-4-ol is typically achieved via the direct electrophilic chlorination of 2,6-dimethylpyrimidin-4-ol. However, the pyrimidine ring presents competing reactive sites: the nucleophilic C5 position, the tautomeric 4-hydroxyl (lactam) group, and the highly activated C2/C6 methyl groups.

SynthesisPathways SM 2,6-Dimethylpyrimidin-4-ol (Starting Material) Target 5-Chloro-2,6-dimethyl pyrimidin-4-ol (Target Product) SM->Target NCS (Dark, 25°C) or SO2Cl2 [SEAr Pathway] Side1 4-Chloro-2,6-dimethyl pyrimidine (Dehydroxylation) SM->Side1 POCl3 or SOCl2 [Nucleophilic Acyl Substitution] Side2 5-Chloro-2-(chloromethyl)- 6-methylpyrimidin-4-ol (Radical Alkyl Chlorination) SM->Side2 NCS (Light/Heat) [Radical Pathway]

Caption: Reaction pathways showing selective C5-chlorination versus common structural side reactions.

Module 1: Diagnostic Troubleshooting & FAQs

Q1: I attempted to chlorinate the C5 position, but LC-MS shows a major peak at m/z 143.0 instead of the expected 159.0. What went wrong?

The Causality: You likely utilized Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂). In pyrimidine chemistry, the 4-OH group exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one (lactam) form. Reagents like POCl₃ do not perform Electrophilic Aromatic Substitution (SEAr) on the carbon ring; instead, they specifically activate the lactam oxygen via a chlorophosphite intermediate. This results in the displacement of the hydroxyl group, yielding 4-chloro-2,6-dimethylpyrimidine (m/z 143.0). Handling POCl₃ also requires strict anhydrous conditions due to violent exothermic hydrolysis (1). The Fix: To target the C5 position, you must exploit the electron density of the ring. The C5 position acts as a nucleophilic center due to resonance donation from the 4-hydroxyl group (2). Switch to N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), which operate via the SEAr pathway.

Q2: When using NCS to achieve C5 chlorination, I am observing a +34 Da mass shift (m/z 193.0) indicating di-chlorination. Where is the second chlorine going?

The Causality: The second chlorine is attacking your methyl groups. The methyl groups at C2 and C6 are highly activated (analogous to benzylic positions) because any resulting carbon-centered radical is stabilized by the adjacent electronegative nitrogen atoms. Under thermal stress or light exposure, the N-Cl bond of NCS undergoes homolytic cleavage. Radical C-H chlorination is a known, aggressive competing pathway for alkyl-substituted heterocycles (3). This yields 5-chloro-2-(chloromethyl)-6-methylpyrimidin-4-ol. The Fix: Suppress the radical pathway to favor the ionic SEAr pathway. Run the reaction strictly in the dark (wrap the flask in foil), keep temperatures at or below 25 °C, and consider adding a radical scavenger like BHT (Butylated hydroxytoluene) if the issue persists.

TroubleshootingLogic Issue Impure Product Detected Mass1 MS shows m/z 143.0 (-OH, +Cl) Issue->Mass1 LC-MS Check Mass2 MS shows m/z 193.0 (Di-chlorination) Issue->Mass2 LC-MS Check Mass3 MS shows m/z 125.0 (No Chlorine) Issue->Mass3 LC-MS Check Fix1 Avoid POCl3. Use NCS/DMF. Mass1->Fix1 Diagnosis: O-Chlorination Fix2 Quench radicals. Run in dark + BHT. Mass2->Fix2 Diagnosis: Methyl Chlorination Fix3 Increase NCS eq. or reaction time. Mass3->Fix3 Diagnosis: Incomplete Rxn

Caption: Diagnostic logic tree for identifying and resolving chlorination side reactions via LC-MS.

Module 2: Quantitative Reagent Comparison

Selecting the correct chlorinating agent dictates the chemoselectivity of the reaction. Use the table below to align your reagent choice with the desired mechanistic pathway.

Reagent SystemPrimary Mechanistic PathwayMajor Side ReactionSelectivity (C5 vs 4-OH vs Methyl)Optimal Temp
POCl₃ (Neat) Nucleophilic Acyl SubstitutionC5 chlorinationPoor (Destroys 4-OH group)90–110 °C
NCS (Light/Heat) Radical C-H AbstractionMethyl chlorinationModerate (Radical competition)60–80 °C
NCS (Dark, N₂) Electrophilic Aromatic Sub. (SEAr)NoneExcellent (C5 specific) 0–25 °C
SO₂Cl₂ / AcOH Electrophilic Aromatic Sub. (SEAr)Over-chlorinationGood0–20 °C

Module 3: Self-Validating Experimental Protocol

To guarantee the selective synthesis of 5-chloro-2,6-dimethylpyrimidin-4-ol without triggering the aforementioned side reactions, execute the following protocol. This workflow includes built-in analytical checkpoints to validate the integrity of the reaction in real-time.

Objective: Selective C5-chlorination via ionic SEAr pathway.

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried 250 mL round-bottom flask under a strict N₂ atmosphere, dissolve 2,6-dimethylpyrimidin-4-ol (10.0 g, 80.5 mmol) in anhydrous DMF (100 mL).

  • Pathway Control (Critical): Cool the solution to 0 °C using an ice-water bath. Wrap the entire flask in aluminum foil to exclude ambient light, thereby entirely suppressing the homolytic cleavage of the N-Cl bond.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.3 g, 84.5 mmol, 1.05 eq) portion-wise over 30 minutes. The slow addition manages the mild exotherm and prevents localized heating that could trigger radical formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint 1 (In-Process): Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation: Proceed only when the target peak at m/z 159.0 ([M+H]⁺) is >95% AUC and the starting material (m/z 125.0) is consumed. If m/z 193.0 appears, immediately quench the reaction to halt over-chlorination.

  • Quenching & Isolation: Pour the reaction mixture into 400 mL of ice-cold distilled water. Stir vigorously for 30 minutes. The target product will precipitate as a dense white solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and the water-soluble succinimide byproduct.

  • Drying & Self-Validation Checkpoint 2 (Final): Dry the solid under high vacuum at 45 °C overnight. Analyze the final product via ¹H NMR (600 MHz, CDCl₃).

    • Validation: Recent authoritative studies confirm the exact shifts for this isolated scaffold (4). The synthesis is successful if the spectrum shows: δ 13.31 (s, 1H, -OH), 2.50 (s, 3H, -CH₃), 2.45 (s, 3H, -CH₃) . The complete absence of a proton singlet at ~6.1 ppm definitively confirms successful C5 substitution.

References

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: ACS Chemical Neuroscience / ResearchGate (2025) URL:[Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: International Journal of Biological Chemistry (2015) URL:[Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight Source: MDPI (2022) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Chloro-2,6-dimethylpyrimidin-4-ol for X-ray Analysis

Welcome to the technical support guide for the crystallization of 5-Chloro-2,6-dimethylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 5-Chloro-2,6-dimethylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. This guide provides troubleshooting advice and frequently asked questions based on established crystallographic principles and field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the crystallization of 5-Chloro-2,6-dimethylpyrimidin-4-ol and similar heterocyclic compounds.

Q1: My compound, 5-Chloro-2,6-dimethylpyrimidin-4-ol, immediately precipitates as a powder or oil. What's happening?

A1: This is a classic sign of excessively high supersaturation.[1][2] The system is moving too quickly from a stable solution to a state where the compound crashes out of solution rather than organizing into an ordered crystal lattice.[3] The goal is to enter the 'metastable zone' slowly, where nucleation and growth can occur in a controlled manner.[1]

  • Causality: Rapid changes in solvent environment (e.g., fast evaporation, quick cooling, or adding an anti-solvent too quickly) force the molecules out of solution before they can align into a crystal. Oiling out is common for molecules that have both polar (pyrimidinol) and non-polar (dimethyl, chloro) functionalities, as they can struggle to find a low-energy packing arrangement quickly.

  • Quick Fix: Reduce the concentration of your starting solution. If using a multi-solvent system, decrease the proportion of the anti-solvent. Slow down the process: use a container with a smaller opening for evaporation or a more insulated container for cooling.[4][5]

Q2: I'm getting a lot of very small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, more defined crystals?

A2: A shower of small needles indicates that the nucleation rate is too high compared to the crystal growth rate.[2][6] Essentially, too many crystals are starting to grow at once, competing for the available molecules in the solution and thus not allowing any single crystal to grow to a sufficient size.[7]

  • Causality: This can be caused by impurities, dust particles, or scratches on the glassware, which act as nucleation sites.[4][7] A solution that is too concentrated can also lead to excessive nucleation.[6]

  • Solution:

    • Ensure Purity: The purer your compound, the better the chances of growing high-quality crystals. A purity of at least 95% is recommended.[8]

    • Filter Your Solution: Before setting up the crystallization, filter your solution through a 0.22 µm syringe filter into a very clean, smooth-surfaced vial (an NMR tube can be excellent for this).[2][7] This removes particulate matter that can act as unwanted nucleation sites.[2][3]

    • Reduce Concentration: Try using a more dilute solution to slow down the process.[6]

    • Try Seeding: If you have previously obtained small crystals, you can introduce a single, well-formed crystal (a "seed") into a slightly supersaturated solution to encourage the growth of a larger, single crystal.[6][7]

Q3: What are the best starting solvents to try for 5-Chloro-2,6-dimethylpyrimidin-4-ol?

A3: The choice of solvent is critical and often empirical.[2][9] For a molecule like 5-Chloro-2,6-dimethylpyrimidin-4-ol, which has a polar pyrimidinol core capable of hydrogen bonding, but also non-polar methyl and chloro groups, a systematic screening approach is best.

  • Initial Screening: Start with solvents of varying polarity. Given the structure, solvents like ethanol, methanol, acetonitrile, ethyl acetate, and acetone are good starting points.[10] It's also worth trying less polar solvents like toluene, as the aromatic ring might interact favorably with the pyrimidine ring.[9]

  • Solubility Test: Perform a line-of-vials test to assess solubility.[11] You are looking for a solvent in which your compound is moderately soluble—not too soluble, as this will make it difficult to achieve supersaturation, and not too insoluble.[7][9] A good starting point is a solvent that dissolves the compound when heated but shows precipitation upon cooling.[12][13]

II. Troubleshooting Guide: From Amorphous Solid to Single Crystal

This guide provides a systematic workflow for troubleshooting common crystallization problems.

Workflow for Crystallization Method Selection

Caption: Decision workflow for selecting and troubleshooting crystallization methods.

Problem 1: The compound will not dissolve in common solvents.
  • Question: I've tried several common solvents, but 5-Chloro-2,6-dimethylpyrimidin-4-ol has very poor solubility. What should I do?

  • Answer & Rationale:

    • Use a Solvent Mixture: Try dissolving the compound in a "good" solvent where it has high solubility (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) and then introduce a miscible "poor" solvent (an anti-solvent) to slowly decrease the solubility.[14] This is the principle behind vapor diffusion and liquid-liquid diffusion.[2]

    • Apply Heat: Solubility often increases significantly with temperature.[5][12] You can prepare a saturated solution at an elevated temperature and then allow it to cool slowly.[5][11] Be cautious with heat, as it can sometimes lead to decomposition or the formation of less stable crystal forms (polymorphs).

Problem 2: Crystals crack or become opaque when removed from the mother liquor.
  • Question: I managed to grow beautiful, clear crystals, but they turned cloudy and cracked as soon as I took them out of the vial. Why?

  • Answer & Rationale: This is a strong indication that the crystal lattice incorporates solvent molecules (a solvate).[3][9] When the crystal is exposed to air, the volatile solvent molecules evaporate from the lattice, causing it to collapse and lose its single-crystal nature.[3][5]

    • Solution:

      • Avoid Volatile Solvents: Try to crystallize from less volatile solvents like toluene or anisole if solubility permits.[9]

      • Rapid Mounting: If you must use a volatile solvent, minimize the time the crystal is exposed to air. Quickly remove the crystal from the mother liquor and immediately coat it in a cryo-protectant oil (e.g., Paratone-N) before mounting it on the diffractometer and flash-cooling it in the nitrogen stream.

      • Change Solvent System: Experiment with different solvent systems entirely to find a condition where the solvent is not incorporated into the crystal lattice.

Problem 3: I have tried multiple methods and solvents, but I still only get amorphous precipitate or oil.
  • Question: No matter what I try (slow evaporation, cooling, vapor diffusion), my compound oils out. Is there a more advanced technique I can use?

  • Answer & Rationale: When standard methods fail, it's time to modify the experimental parameters more finely or try a different approach.

    • Liquid-Liquid (or Solvent) Diffusion: This technique is gentle and can be very effective for difficult compounds.[2] A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs slowly at the interface between the two liquids.

    • High-Throughput Screening (HTS): If resources permit, HTS techniques can be used to screen hundreds of different crystallization conditions in parallel using very small amounts of your compound.[2][15]

    • Co-crystallization: Sometimes, a molecule will only form a stable crystal lattice when co-crystallized with another molecule.[16] While more complex, this can be a powerful technique for molecules that are difficult to crystallize on their own.

III. Detailed Experimental Protocols

Protocol 1: Vapor Diffusion (Inner Vial/Outer Vial Method)

This is often the most successful method as it allows for very slow and controlled changes in solvent composition.[1][9]

  • Solvent Selection: Identify a "good" solvent in which 5-Chloro-2,6-dimethylpyrimidin-4-ol is soluble (e.g., acetonitrile) and a miscible, more volatile "anti-solvent" in which it is insoluble (e.g., diethyl ether or pentane).[2][17]

  • Preparation:

    • In a small, open vial (e.g., a 1-dram vial), dissolve 5-10 mg of your compound in the minimum amount of the "good" solvent (e.g., 0.5 mL of acetonitrile).

    • Filter this solution into a clean inner vial.

    • In a larger outer vial (e.g., a 20 mL scintillation vial), place ~2-3 mL of the "anti-solvent" (e.g., diethyl ether).

  • Setup: Carefully place the open inner vial inside the larger outer vial, ensuring the liquids do not mix. Seal the outer vial tightly with a cap.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature and no vibrations.

  • Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually decreasing the solubility of your compound and inducing crystallization.[1]

Protocol 2: Slow Cooling

This method leverages the temperature-dependent solubility of the compound.[5][13]

  • Solvent Selection: Choose a solvent in which the compound's solubility is significantly higher at an elevated temperature compared to room temperature (e.g., ethanol or isopropanol).

  • Preparation: In a small vial, add your compound and just enough solvent to form a slurry.

  • Dissolution: Gently heat the vial (e.g., in a warm water bath or on a hot plate) with stirring until all the solid material dissolves, forming a clear, saturated solution.[11][18]

  • Setup: Tightly cap the vial and place it inside an insulated container (like a beaker filled with vermiculite or a Dewar flask with warm water) to ensure very slow cooling to room temperature.[3][5]

  • Incubation: Allow the setup to cool undisturbed over several hours to days. Rapid cooling will likely result in powder precipitation.[12]

Data Summary Table: Solvent Properties for Crystallization Screening
SolventBoiling Point (°C)Polarity Index (P')H-BondingPotential Use Case for 5-Chloro-2,6-dimethylpyrimidin-4-ol
n-Heptane980.1NoneAnti-solvent in vapor/liquid diffusion.
Toluene1112.4None (Acceptor)Primary solvent for slow evaporation; may interact via π-π stacking.
Diethyl Ether352.8AcceptorVolatile anti-solvent for vapor diffusion.
Ethyl Acetate774.4AcceptorPrimary solvent for slow evaporation or cooling.
Acetone565.1AcceptorPrimary solvent; highly volatile, so best for cooling or as "good" solvent in diffusion.
Acetonitrile825.8AcceptorExcellent primary solvent for diffusion or cooling due to moderate volatility.
Isopropanol823.9Donor/AcceptorGood for slow cooling due to significant temperature-dependent solubility.
Ethanol784.3Donor/AcceptorGood general-purpose solvent for all techniques.
Methanol655.1Donor/AcceptorHighly polar; good primary solvent but can be too "good".

Note: Data is compiled from standard chemical reference sources. Polarity Index is a relative measure.

IV. References

  • Guide for crystallization. (n.d.). Retrieved from

  • How to crystallize your sample — X-ray Core - KU Leuven. (2026, February 6). Retrieved from

  • Slow Evaporation Method. (n.d.). Retrieved from

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1641. Retrieved from [Link]

  • Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from

  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2335. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from

  • US Patent No. US20090112040A1. (n.d.). Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Google Patents.

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from

  • Chapter 6: Isolation (Evaporative & Cooling Crystallization). (2026, February 23). BVV. Retrieved from

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). GoldBio. Retrieved from

  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. (n.d.). BenchChem. Retrieved from

  • Zeelen, J. P. (n.d.). Interpretation of the Crystallisation Drop Results. Calibre Scientific | Molecular Dimensions. Retrieved from

  • (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

  • A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. (n.d.). IUCr Journals. Retrieved from [Link]

  • Dinger, M. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Retrieved from

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Retrieved from

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from

  • Staples, R. J. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). Profacgen. Retrieved from

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023, June 20). Analytical Sales.

  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. (2022, May 19). IUCr Journals.

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis and Purification of 5-Chloro-2,6-dimethylpyrimidin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 5-chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2), a critical intermediate of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 5-chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2), a critical intermediate often used in the development of Sigma-1 receptor antagonists and other therapeutics[1].

Synthesizing this molecule relies on the electrophilic chlorination of 2,6-dimethylpyrimidin-4-ol. While the 4-hydroxyl group strongly activates the pyrimidine ring and directs substitution to the 5-position[2], achieving high purity and yield requires precise control over reaction kinetics, thermodynamics, and isolation parameters.

Diagnostic Workflow for Impurity Resolution

Before adjusting your protocol, use the decision tree below to match your analytical results (HPLC/LC-MS) with the correct troubleshooting path.

DiagnosticWorkflow Start Analyze Crude Product (HPLC/LC-MS) Imp1 High Unreacted SM (Under-chlorination) Start->Imp1 Imp2 Methyl-chlorinated Byproducts (Over-chlorination) Start->Imp2 Imp3 Low Yield / No Solid (Workup Loss) Start->Imp3 Sol1 Increase NCS eq. Optimize Temp Imp1->Sol1 Sol2 Lower Temp (<40°C) Exclude Light Imp2->Sol2 Sol3 Adjust aqueous pH to 5-6 (Isoelectric Point) Imp3->Sol3

Fig 1: Diagnostic decision tree for identifying and resolving common chlorination impurities.

Troubleshooting FAQs

Q1: Why is my reaction yielding a mixture of unreacted starting material and over-chlorinated byproducts? A1: This is a classic issue of poor electrophile control. The 4-OH group (often existing in its keto tautomer) activates the pyrimidine ring, making the 5-position highly susceptible to electrophilic attack[2]. However, if you use harsh chlorinating agents like Cl₂ gas without strict stoichiometric control, you risk triggering competing radical chlorination at the C2 and C6 methyl groups. Causality & Solution: Switch to a milder, solid-state chlorinating agent like N-Chlorosuccinimide (NCS) or carefully controlled Sulfuryl Chloride (SO₂Cl₂). NCS provides a steady, low concentration of the chloronium ion (Cl⁺), which kinetically favors the highly nucleophilic C5 position over the aliphatic methyl groups. Ensure the reaction is shielded from intense light to suppress radical pathways.

Q2: I am using SO₂Cl₂, but my isolated yield is less than 40%. Where is the rest of my product? A2: The loss is almost certainly occurring during the aqueous workup. 5-Chloro-2,6-dimethylpyrimidin-4-ol is an amphoteric molecule. In highly acidic conditions (such as those generated by the HCl byproduct of SO₂Cl₂), the pyrimidine nitrogen protonates, forming a water-soluble hydrochloride salt. In highly basic conditions, the 4-hydroxyl group deprotonates. Causality & Solution: To maximize precipitation, you must adjust the aqueous phase to the molecule's isoelectric point. Neutralizing the reaction mixture carefully with saturated aqueous NaHCO₃ to a pH of 5.5–6.0 will force the neutral molecule to precipitate, preventing product loss in the aqueous layer.

Q3: How can I differentiate the desired 5-chloro product from the 5,5-dichloro or methyl-chlorinated impurities using standard analytics? A3: ¹H NMR is your most definitive diagnostic tool. Causality & Validation: In the starting material (2,6-dimethylpyrimidin-4-ol), there is a distinct aromatic proton singlet at the C5 position (δ ~6.1 ppm). In the successfully chlorinated product, this C5 proton signal completely disappears, while the two methyl singlets remain intact at δ 2.45 and 2.50 ppm[3]. If you observe new methylene doublets or unexpected shifts in the methyl region, it confirms unwanted radical chlorination at the C2/C6 methyl groups.

Quantitative Data: Chlorinating Agent Comparison

Selecting the right reagent is the first step in impurity control. Use the table below to balance conversion rates with selectivity.

Chlorinating AgentTypical Conversion (%)C5 SelectivityPrimary Impurity ProfileRecommended Use Case
N-Chlorosuccinimide (NCS) 90 - 95%HighTrace unreacted SMStandard lab-scale synthesis; highest purity.
Sulfuryl Chloride (SO₂Cl₂) > 98%ModerateOver-chlorination (C2/C6)Scale-up requiring high throughput; demands strict temp control.
Chlorine Gas (Cl₂) > 99%LowPolychlorinated byproductsIndustrial use only; requires specialized radical scavengers.
Self-Validating Experimental Protocol

To ensure high purity and minimize the impurities discussed above, follow this optimized, self-validating protocol utilizing NCS.

Step 1: Dissolution & Activation

  • Action: Dissolve 1.0 equivalent of 2,6-dimethylpyrimidin-4-ol in anhydrous DMF (or CHCl₃) at room temperature.

  • Self-Validation Check: Ensure complete dissolution. A cloudy suspension indicates wet solvent. Water will consume the chlorinating agent via hydrolysis, leading to under-chlorination.

Step 2: Electrophilic Addition

  • Action: Cool the solution to 0–5 °C. Add 1.05 equivalents of NCS in small portions over 30 minutes. Shield the reaction flask from direct light using aluminum foil.

  • Causality: Light promotes the homolytic cleavage of the N-Cl bond, triggering radical chlorination at the methyl groups instead of the desired electrophilic aromatic substitution at C5.

  • Self-Validation Check: Monitor the reaction by TLC (EtOAc:Hexane 1:1). The disappearance of the starting material spot (Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.4) confirms successful conversion.

Step 3: Quenching & pH-Controlled Isolation

  • Action: Once complete, quench the reaction by pouring it into crushed ice. Slowly add 1M NaOH or saturated NaHCO₃ dropwise while monitoring with a pH meter until the pH reaches exactly 5.5–6.0.

  • Causality: Adjusting to the isoelectric point ensures the amphoteric pyrimidinol is in its neutral, least-soluble state, maximizing precipitation and preventing yield loss.

  • Self-Validation Check: A thick white precipitate should form immediately as the pH crosses 5.5. If the solution remains clear, verify your pH meter calibration.

Step 4: Purification & Verification

  • Action: Filter the precipitate, wash thoroughly with ice-cold water (to remove succinimide byproducts), and dry under vacuum at 45 °C.

  • Self-Validation Check: Run a ¹H NMR (CDCl₃). The spectrum must show a broad singlet at δ 13.31 (1H, OH/NH), and two sharp singlets at δ 2.50 (3H) and 2.45 (3H)[3]. The absence of a peak at δ ~6.1 ppm confirms complete C5 chlorination.

Mechanistic Pathway

Understanding the mechanism is key to troubleshooting. The reaction proceeds via a Wheland intermediate, driven by the electron-donating effect of the 4-hydroxyl group.

Mechanism SM 2,6-Dimethylpyrimidin-4-ol Intermediate Wheland Intermediate (C5 Sigma Complex) SM->Intermediate Electrophile Cl+ Source (NCS) Electrophile->Intermediate Electrophilic Attack Deprotonation Proton Loss (Aromatization) Intermediate->Deprotonation Product 5-Chloro-2,6-dimethylpyrimidin-4-ol Deprotonation->Product

Fig 2: Electrophilic aromatic substitution mechanism at the activated C5 position.

References
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: International Journal of Biological Chemistry, 9(4), 148-177 (2015). URL:[Link]

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: Journal of Medicinal Chemistry, 57(24), 10404-10423 (2014). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 5-Chloro-2,6-dimethylpyrimidin-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2). This compound is a critical pyrimidine scaffold intermediate frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2). This compound is a critical pyrimidine scaffold intermediate frequently utilized in the development of novel therapeutics, including Sigma-1 receptor antagonists for neuropathic pain[1].

Scaling up pyrimidine condensations from bench (grams) to pilot plant (kilograms) introduces significant challenges in thermal management, phase equilibria, and polymorph control. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, high-purity production.

Process Workflow & Mechanistic Pathway

The standard industrial synthesis relies on the base-catalyzed condensation of acetamidine hydrochloride with ethyl 2-chloroacetoacetate. The reaction proceeds via an initial enamine formation followed by intramolecular cyclization.

G SM Starting Materials Acetamidine HCl + Ethyl 2-chloroacetoacetate Base Deprotonation & Dosing NaOEt in EtOH (T < 20°C) SM->Base Reaction Condensation & Cyclization Reflux (78°C), 4-6h Base->Reaction Workup Solvent Swap & Neutralization Adjust to pH 5.5 - 6.0 Reaction->Workup Isolation Crystallization & Filtration Wash: Cold H2O/EtOH Workup->Isolation Product 5-Chloro-2,6-dimethyl pyrimidin-4-ol (Target) Isolation->Product

Workflow for the pilot-scale synthesis of 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Standard Operating Procedure (SOP): 1-Kilogram Scale

This protocol is designed as a self-validating system. The causality of each step is explained to empower operators to make informed adjustments based on real-time reactor feedback.

Reagents:

  • Acetamidine hydrochloride: 660 g (7.0 mol)

  • Ethyl 2-chloroacetoacetate: 1152 g (7.0 mol)

  • Sodium ethoxide (NaOEt) 21% w/w in Ethanol: 4.75 kg (14.7 mol)

  • Absolute Ethanol: 2.0 L

  • Hydrochloric acid (aq, 6M): As needed for pH adjustment

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Add 2.0 L of absolute ethanol and 660 g of acetamidine hydrochloride. Stir at 250 RPM. Rationale: Acetamidine HCl is partially soluble; establishing a uniform slurry prevents localized concentration gradients.

  • Base Addition 1 (Free-basing): Chill the reactor to 5°C. Slowly dose 2.37 kg (half) of the NaOEt solution over 60 minutes, maintaining internal temperature (T_int) < 15°C. Rationale: Neutralizing the amidine hydrochloride is highly exothermic. Strict thermal control prevents the degradation of the free amidine.

  • Electrophile Addition: Add 1152 g of ethyl 2-chloroacetoacetate dropwise over 30 minutes at 15°C.

  • Base Addition 2 (Cyclization): Dose the remaining 2.38 kg of NaOEt solution over 90 minutes. Rationale: The second equivalent of base deprotonates the beta-keto ester, initiating the nucleophilic attack. Controlled dosing prevents the self-condensation of the ester.

  • Reflux: Ramp the reactor temperature to 78°C (reflux) and hold for 5 hours. Monitor via HPLC. The reaction is deemed complete when ethyl 2-chloroacetoacetate is < 1.0% AUC.

  • Concentration & Solvent Swap: Distill off approximately 70% of the ethanol under reduced pressure (400 mbar, T_int 50°C). Add 3.0 L of deionized water. Rationale: Removing ethanol drives the precipitation in the next step, as the product is highly soluble in warm alcohols.

  • Neutralization (Critical Step): Cool the aqueous solution to 10°C. Slowly add 6M HCl until the pH reaches exactly 5.5 to 6.0. Rationale: Pyrimidin-4-ols exist in a tautomeric equilibrium with pyrimidin-4(3H)-ones. The isoelectric point is near pH 5.8. Deviating from this pH will cause the product to remain ionized (as a sodium salt or hydrochloride salt) and stay in solution, drastically reducing yield.

  • Isolation: Filter the resulting white/off-white precipitate. Wash the filter cake with cold water (2 x 1 L) to remove NaCl, followed by cold 10% EtOH/Water (500 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Troubleshooting & FAQs

Q1: During scale-up from 100g to 1kg, our yield dropped from 82% to 65%. What is the most likely cause? A: Heat transfer limitations during the second base addition. At the 100g scale, the flask dissipates heat rapidly. At the 1kg scale, localized overheating occurs if the NaOEt is dosed too quickly, leading to the thermal degradation of ethyl 2-chloroacetoacetate (decarboxylation or self-condensation) before it can react with the amidine. Action: Decrease the dosing rate of NaOEt by 50% and increase the impeller speed to ensure rapid macroscopic mixing.

Q2: Upon neutralization (Step 7), the product "oils out" as a sticky mass instead of forming a filterable crystalline solid. How do we fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when too much residual ethanol is present. Action: Ensure you have distilled off at least 70% of the ethanol in Step 6. If oiling out occurs, stop the HCl addition, warm the reactor to 40°C to redissolve the oil, add 10% (w/w) seed crystals of pure 5-Chloro-2,6-dimethylpyrimidin-4-ol, and cool slowly to 10°C at a rate of 0.5°C/min before resuming pH adjustment.

Q3: Our HPLC analysis shows a significant impurity with a mass of M-34 (loss of Chlorine). How is this forming? A: Des-chlorination is a known side reaction if the alkoxide base acts as a reducing agent under prolonged reflux, or if the starting ethyl 2-chloroacetoacetate contains unchlorinated ethyl acetoacetate. Action: First, verify the purity of the starting beta-keto ester via GC-MS. If the starting material is pure, reduce the reflux time from 5 hours to 3.5 hours and ensure the system is strictly purged with N₂ to prevent oxidative side reactions that can skew the base stoichiometry.

Q4: Can we substitute Sodium Methoxide (NaOMe) in Methanol for NaOEt in Ethanol to reduce costs? A: It is strongly discouraged. Using methoxide with an ethyl ester (ethyl 2-chloroacetoacetate) will cause transesterification. While the cyclization will still theoretically occur, the mixed solvent system alters the solubility profile of the intermediates, often leading to unpredictable precipitation of the sodium salt intermediate and stirring failures in the reactor. Stick to the NaOEt/EtOH system to match the ester leaving group.

Quantitative Data: Scale-Up Parameters

The following table summarizes the expected thermodynamic and stoichiometric parameters across different scales to guide your engineering team.

ParameterBench Scale (10g)Kilo-Lab Scale (1kg)Pilot Scale (10kg)
Reactor Volume 250 mL10 L100 L
Max Exotherm (Base Add 1) ΔT = +5°CΔT = +18°CΔT = +25°C (Requires heavy jacket cooling)
Stirring Speed 400 RPM (Magnetic)250 RPM (Overhead)120 RPM (Anchor/Pitched Blade)
Optimal pH for Isolation 5.85.85.8
Expected Yield 80 - 85%75 - 82%72 - 78%
Typical Purity (HPLC) > 99.0%> 98.5%> 98.0%
Processing Time 8 hours14 hours24 hours

References

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: ResearchGate (Yu Lan, Yin Chen, et al.) URL:[Link]

Sources

Optimization

Preventing dimer formation in 5-Chloro-2,6-dimethylpyrimidin-4-ol reactions

Technical Support Center: 5-Chloro-2,6-dimethylpyrimidin-4-ol Reactions Welcome to the technical support guide for reactions involving 5-Chloro-2,6-dimethylpyrimidin-4-ol. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-2,6-dimethylpyrimidin-4-ol Reactions

Welcome to the technical support guide for reactions involving 5-Chloro-2,6-dimethylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common challenge encountered during the synthesis of pyrimidine derivatives: undesired dimer formation. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of 5-Chloro-2,6-dimethylpyrimidin-4-ol reactions, and why does it happen?

A1: Dimer formation is a self-condensation side reaction where two molecules of a starting material react with each other instead of the intended reagent.[1] 5-Chloro-2,6-dimethylpyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidinone form. The proton on the ring nitrogen is acidic (pKa ≈ 8.6) and can be removed by a base to form a potent ambident nucleophile (a nucleophile with two reactive sites, in this case, N1 and O4).[2] If the concentration of this pyrimidinone anion is too high or if it doesn't find the intended electrophile quickly enough, it can attack another molecule of the starting material, leading to the formation of a dimer. This is a common issue in the alkylation of pyrimidinones.[3][4]

Q2: How can I confirm that the byproduct I'm seeing is a dimer?

A2: The most reliable methods for identifying a dimer are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: Look for a mass peak corresponding to (2 * mass of starting material) - (mass of a leaving group, if any). For a simple condensation, this would be (2 * M) - H₂O.

  • NMR Spectroscopy: The NMR spectrum of the dimer will be more complex than that of the starting material. However, you should still be able to identify key structural features of the pyrimidine core. Comparing the integration of the dimer's peaks to your desired product's peaks can quantify the extent of the side reaction. Techniques like HMBC and HSQC can be crucial in definitively assigning the structure and determining the point of linkage (N- vs. O-alkylation).[5]

Q3: What are the most critical experimental factors that promote dimer formation?

A3: Several factors can significantly increase the rate of dimerization. The most critical are:

  • Base Strength and Concentration: Strong bases (e.g., NaH, LDA) rapidly generate a high concentration of the reactive pyrimidinone anion, increasing the probability of self-condensation.[6]

  • Temperature: Higher reaction temperatures increase the rates of all reactions, including the undesired dimerization.[7]

  • Order and Rate of Reagent Addition: Adding the base to the pyrimidinol before adding the electrophile creates a window of opportunity for dimerization.[8]

Troubleshooting Guide: Dimer Suppression Strategies

This section provides actionable solutions to minimize or eliminate dimer formation based on common experimental observations.

Problem: My TLC/LC-MS analysis shows a significant byproduct with approximately double the mass of my starting material.

This is the classic sign of dimerization. The following strategies, presented in order of typical implementation, can be employed to mitigate this issue.

Solution 1: Optimize Base Selection and Stoichiometry

The choice of base is paramount in controlling the equilibrium concentration of the reactive pyrimidinone anion.

Causality: Strong bases deprotonate the pyrimidinol almost quantitatively, leading to a high concentration of the nucleophile that can readily dimerize. Weaker bases establish an equilibrium with a lower steady-state concentration of the anion, which is sufficient to react with the electrophile but low enough to suppress self-condensation.[6][9]

Protocol:

  • Switch to a Weaker Base: If you are using a strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), switch to a milder inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[10]

  • Use Precise Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents). An excessive amount of base offers no benefit and can promote side reactions.

  • Consider an Organic Base: For highly sensitive substrates, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be effective.

Data Summary: Base Selection for Pyrimidinone Alkylation

BaseTypepKa (Conjugate Acid)Typical ApplicationDimerization Risk
NaHStrong, Non-nucleophilic~35Quantitative deprotonationHigh
K₂CO₃Weak, Inorganic~10.3General purpose, good for alkyl halidesLow to Moderate
Cs₂CO₃Weak, Inorganic~10.2Often improves yields over K₂CO₃Low
DIPEAWeak, Organic~11Acid scavenger, for sensitive substratesVery Low
Solution 2: Implement Strict Temperature Control

Lowering the reaction temperature is a powerful tool to enhance selectivity.

Causality: Unwanted side reactions, like dimerization, may have a higher activation energy or be more sensitive to temperature changes than the desired reaction. By lowering the temperature, you can disproportionately slow down the rate of dimer formation.[7]

Detailed Protocol: Low-Temperature Reagent Addition

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5-Chloro-2,6-dimethylpyrimidin-4-ol (1.0 eq) and the electrophile (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile).

  • Cooling: Cool the flask to 0 °C using an ice-water bath. For even greater suppression, a dry ice/acetone bath (-78 °C) can be used.

  • Base Preparation: Prepare a solution or slurry of the selected base (e.g., K₂CO₃, 1.2 eq) in the same anhydrous solvent.

  • Slow Addition: Add the base suspension to the cooled reaction mixture dropwise via a syringe or dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at the low temperature for 1-2 hours before slowly warming to room temperature. Monitor progress by TLC or LC-MS.

Solution 3: Modify the Order and Rate of Addition

Controlling the instantaneous concentration of the reactants is key.

Causality: The goal is to ensure that whenever a molecule of the pyrimidinone anion is formed, its most likely collision is with a molecule of the electrophile, not another molecule of the pyrimidinol. Adding the base slowly to a mixture of the other two components achieves this.[8]

Workflow Diagram: Troubleshooting Dimer Formation

G start Dimer Formation Observed (via TLC/LC-MS) check_base Step 1: Evaluate Base Is a strong base (e.g., NaH) being used? start->check_base switch_base Action: Switch to a weaker base (e.g., K2CO3, Cs2CO3) check_base->switch_base Yes check_temp Step 2: Evaluate Temperature Is the reaction run at or above RT? check_base->check_temp No switch_base->check_temp lower_temp Action: Lower reaction temperature (0 °C or -78 °C) check_temp->lower_temp Yes check_addition Step 3: Evaluate Addition Order Is the base added before the electrophile? check_temp->check_addition No lower_temp->check_addition reverse_addition Action: Add base last and slowly to a mixture of pyrimidinol and electrophile check_addition->reverse_addition Yes check_solvent Step 4: Evaluate Solvent Is the solvent optimal? check_addition->check_solvent No reverse_addition->check_solvent solvent_screen Action: Screen alternative anhydrous solvents (e.g., ACN, THF, Dioxane) check_solvent->solvent_screen end_node Problem Resolved: Optimized Yield solvent_screen->end_node

Caption: A decision tree for troubleshooting dimer formation.

Solution 4: Re-evaluate Solvent Choice

The reaction medium can influence nucleophilicity and ion pairing.

Causality: The solvent affects the solubility of the base and the formed pyrimidinone salt, as well as the solvation of the anion.[11] In polar aprotic solvents like DMF or DMSO, the anion is highly reactive and "naked," which can increase dimerization. Less polar solvents like THF or Dioxane may temper this reactivity. The choice of solvent can significantly influence the reaction pathway.[7]

Recommendation: While DMF and Acetonitrile are common solvents for alkylation reactions, if dimerization persists, consider screening other anhydrous solvents such as THF, 1,4-Dioxane, or Toluene, especially in combination with a weaker base.

Proposed Mechanism of Dimerization

The diagram below illustrates the proposed pathway for dimer formation, which competes with the desired reaction pathway. The pyrimidinone anion, generated by the base, can either react with the intended electrophile (Desired Pathway) or attack the electrophilic carbon of another pyrimidinol molecule (Side Reaction).

G cluster_0 Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reaction: Dimerization A 5-Chloro-2,6-dimethyl- pyrimidin-4-ol Anion Pyrimidinone Anion (Ambident Nucleophile) A->Anion + Base - H-Base+ Base Base (e.g., K2CO3) Product Desired Product (N- or O-Alkylated) Anion->Product + Electrophile Dimer Dimer Byproduct Anion->Dimer + Another Pyrimidinol Molecule Electrophile Electrophile (e.g., R-X)

Caption: Competing pathways for the pyrimidinone anion.

References

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Wikipedia. (n.d.). Self-condensation.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Wikipedia. (n.d.). Pyrimidine.
  • PubMed. (2025). Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion.
  • Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • ResearchGate. (n.d.). N-Alkylation of pyrimidin-4(3H)-one (4).
  • PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e).
  • Scholarzest. (2022). ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4.
  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide | PDF.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • Benchchem. (2025). overcoming side reactions in pyrimidine synthesis.
  • (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond.
  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation ?.
  • (2025). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • Benchchem. (n.d.). Preventing isovaleraldehyde self-condensation in reaction mixtures.
  • (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
  • ResearchGate. (2016). How to prevent self condensation of APTES?.
  • (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emi.
  • ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • PMC. (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5.

Sources

Troubleshooting

Technical Support Center: Chromatography Solutions for 5-Chloro-2,6-dimethylpyrimidin-4-ol Derivatives

Welcome to the Technical Support Center. Purifying 5-chloro-2,6-dimethylpyrimidin-4-ol and its functionalized derivatives presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying 5-chloro-2,6-dimethylpyrimidin-4-ol and its functionalized derivatives presents unique chromatographic challenges. The combination of basic pyrimidine nitrogen atoms, the electron-withdrawing 5-chloro substituent, and the 4-hydroxyl group creates a highly polarized, amphoteric system. Furthermore, these compounds undergo lactam-lactim tautomerization (interconverting between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms), which frequently results in peak tailing, streaking, or splitting on standard stationary phases.

This guide provides field-proven troubleshooting strategies, optimized protocols, and fundamental mechanistic insights to ensure high-purity isolation of your target compounds.

Purification Decision Workflow

PurificationWorkflow Start Crude 5-Chloro-2,6-dimethyl- pyrimidin-4-ol Mixture TLC TLC Screening (DCM:MeOH vs Hex:EtOAc) Start->TLC CheckPolarity Is Rf < 0.2 in 10% MeOH/DCM? TLC->CheckPolarity NP_Silica Normal-Phase Silica Add 1% TEA or AcOH CheckPolarity->NP_Silica No (Less Polar) RP_HPLC Reverse-Phase C18 Water/MeCN + 0.1% TFA CheckPolarity->RP_HPLC Yes (Highly Polar) TailingCheck Severe Tailing or Streaking? NP_Silica->TailingCheck PureRP Pure Derivative (Lyophilize) RP_HPLC->PureRP TailingCheck->RP_HPLC Yes (Switch Method) PureNP Pure Derivative (Evaporate & Dry) TailingCheck->PureNP No

Decision tree for purifying 5-chloro-2,6-dimethylpyrimidin-4-ol derivatives.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does my 5-chloro-2,6-dimethylpyrimidin-4-ol derivative streak severely on a standard silica gel column, even with a highly polar mobile phase? Expert Insight: Streaking or severe peak tailing of basic pyrimidine derivatives on normal-phase silica is rarely a solubility issue; it is a stationary-phase interaction issue. Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. The basic nitrogen atoms of the pyrimidine ring engage in strong secondary ion-exchange interactions with these deprotonated silanols[1]. Solution: You must mask the active silanol sites. Incorporate a basic modifier such as 1% Triethylamine (TEA) or an acidic modifier like 1% Acetic Acid (AcOH) into your mobile phase (e.g., Dichloromethane/Methanol)[2]. TEA competitively binds to the anionic silanols, while AcOH protonates them to neutralize their charge[3].

Q2: I am observing "peak splitting" (two distinct peaks that merge at the baseline) for a single pure derivative. Is my compound degrading? Expert Insight: While degradation is possible, peak splitting in 4-hydroxypyrimidines is classically symptomatic of slow tautomeric interconversion on the chromatographic timescale. If the rate of exchange between the lactam and lactim forms is similar to the rate of elution, you will observe a broad, split, or "saddle-shaped" peak. Solution: Switch from Normal-Phase (NP) to Reverse-Phase (RP) chromatography. Using a C18 column with an acidic aqueous mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile) lowers the pH to ~2.0. This protonates the pyrimidine system, locking it into a single predominant ionic state and suppressing the tautomeric equilibrium, yielding a single, sharp Gaussian peak[2].

Q3: How do I choose between Normal-Phase Silica and Reverse-Phase C18 for functionalized derivatives of this scaffold? Expert Insight: The choice depends on the lipophilicity of the functional groups attached to the core scaffold. If the derivative is highly polar (e.g., containing unprotected amines or additional hydroxyls), normal-phase silica will irreversibly bind the compound unless heavily modified. Solution: Use the "TLC Polarity Rule." If your compound requires more than 10% Methanol in Dichloromethane to achieve an Rf of 0.2 on a silica TLC plate, abandon normal-phase and proceed directly to Reverse-Phase Preparative HPLC[2].

Quantitative Data: Mobile Phase Optimization Summary
Chromatography ModeStationary PhaseOptimal Solvent SystemModifier ConcentrationTarget Rf / RtExpected Peak Shape
Normal-Phase Silica Gel (230-400 mesh)DCM / MeOH1.0% v/v TEARf 0.25 – 0.35Symmetrical, no streaking
Reverse-Phase C18 (e.g., ZORBAX BP-C18)Water / MeCN0.1% v/v TFARt 5.0 – 8.0 minSharp Gaussian (W < 0.5 min)
HILIC Amide-bonded SilicaMeCN / Water10 mM NH₄OAcRt 4.0 – 7.0 minSymmetrical
Self-Validating Experimental Protocols
Protocol A: Silanol-Suppressed Normal-Phase Chromatography

Application: Moderately polar 5-chloro-2,6-dimethylpyrimidin-4-ol derivatives.

  • Solvent Preparation: Prepare a mobile phase of 95:5 Dichloromethane (DCM) : Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the prepared mobile phase. Pour into the glass column.

    • Self-Validation Check: Run at least 2 column volumes (CV) of the TEA-containing mobile phase through the bed. Test the column eluent with pH paper. The eluent must register as basic (pH > 8), confirming that the silica bed is fully saturated and active silanols are masked. If the pH is neutral, continue flushing.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If insoluble, use the "dry loading" technique: dissolve in a volatile solvent, add a small amount of silica gel, evaporate to a free-flowing powder, and load onto the column head.

  • Elution: Elute using an isocratic or shallow gradient (e.g., increasing MeOH from 2% to 10%). Collect fractions and analyze via TLC. (Note: TLC plates must be pre-treated with TEA vapor for accurate Rf representation).

Protocol B: Acid-Stabilized Reverse-Phase Preparative HPLC

Application: Highly polar or severely tautomerizing derivatives.

  • System Preparation: Equip the preparative HPLC with a C18 column (e.g., ZORBAX BP-C18, 5.0 μm)[4].

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Mechanistic Note: The low pH (pH < 2.5) neutralizes residual silanols on the C18 silica support and stabilizes the pyrimidine protonation state[3].

  • Method Development:

    • Self-Validation Check: Perform an analytical LC-MS injection using the exact preparative mobile phase gradients. If the target mass (m/z 159.0 [M+H]+ for the parent scaffold) appears as a split peak on the analytical scale, increase the TFA concentration to 0.15% to further drive the tautomeric equilibrium to a single state before scaling up to the preparative column.

  • Purification & Recovery: Run a gradient from 5% B to 95% B over 20 minutes. Monitor at 254 nm and 280 nm. Collect the target peak, freeze, and lyophilize to yield the pure derivative as a TFA salt.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation of 5-Chloro-2,6-dimethylpyrimidin-4-ol: A Comparative Analytical Guide

5-Chloro-2,6-dimethylpyrimidin-4-ol is a critical substituted pyrimidine, frequently encountered as a bioactive scaffold in pharmaceutical development and as a degradation product of agricultural pesticides. Accurate str...

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-2,6-dimethylpyrimidin-4-ol is a critical substituted pyrimidine, frequently encountered as a bioactive scaffold in pharmaceutical development and as a degradation product of agricultural pesticides. Accurate structural characterization and trace-level quantitation of this compound require robust mass spectrometry (MS) workflows. This guide objectively compares the performance of three primary MS platforms, providing mechanistic insights into the compound's fragmentation dynamics and detailing self-validating experimental protocols.

Platform Comparison: Selecting the Optimal MS System

When analyzing 5-Chloro-2,6-dimethylpyrimidin-4-ol, the choice of MS platform dictates the type of structural data acquired and the quantitative sensitivity achieved. The presence of basic pyrimidine nitrogen atoms and a free hydroxyl group makes this molecule highly versatile but prone to specific analytical artifacts if not handled correctly.

Table 1: Performance Matrix of MS Alternatives
Feature / MetricLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)LC-Q-TOF HRMS (High-Resolution)
Primary Use Case Trace-level targeted quantitationStructural confirmation / Library matchingUnknown metabolite screening
Sensitivity (LOD) Sub-ng/mL (High)ng/mL (Moderate)ng/mL (Moderate to High)
Sample Preparation Direct injection (Dilute & Shoot)Requires Derivatization (Silylation)Direct injection
Fragmentation Type Collision-Induced Dissociation (CID)Electron Ionization (70 eV)High-Energy CID (HCD)
Matrix Tolerance Susceptible to ion suppressionHigh (due to chromatographic resolution)Moderate (post-acquisition filtering)

Mechanistic Fragmentation Dynamics

Understanding the gas-phase dissociation of 5-Chloro-2,6-dimethylpyrimidin-4-ol (C₆H₇ClN₂O, monoisotopic mass 158.0247 Da) is essential for assay development. The molecule exhibits a distinct 3:1 isotopic signature due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes, which serves as a critical diagnostic tool.

Electrospray Ionization (ESI-CID): The Even-Electron Rule

In positive ESI, the molecule readily protonates at the pyrimidine nitrogen, yielding an even-electron precursor ion [M+H]⁺ at m/z 159 (for ³⁵Cl). Under Collision-Induced Dissociation (CID), fragmentation is governed by the "even-electron rule," which strongly favors the elimination of neutral molecules rather than radicals[1]. The most thermodynamically favorable pathway is the neutral loss of hydrochloric acid (HCl, 36 Da), driven by the formation of a highly stable, conjugated pyrimidinone fragment at m/z 123[2]. A secondary competitive pathway involves the loss of carbon monoxide (CO, 28 Da) from the pyrimidin-4-one tautomer, yielding m/z 131.

CID_Pathway Precursor [M+H]+ m/z 159 (35Cl) m/z 161 (37Cl) Frag1 [M+H - HCl]+ m/z 123 Precursor->Frag1 - HCl (36 Da) Frag2 [M+H - CO]+ m/z 131 Precursor->Frag2 - CO (28 Da) Frag3 [M+H - HCl - CO]+ m/z 95 Frag1->Frag3 - CO (28 Da) Frag2->Frag3 - HCl (36 Da)

Figure 1: ESI-MS/MS (CID) fragmentation pathway of protonated 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Electron Ionization (EI): Radical-Driven Cleavage

Under standard 70 eV EI conditions, the molecule forms an odd-electron radical cation (M⁺•) at m/z 158. Unlike ESI, EI fragmentation is radical-driven, allowing for the direct loss of a chlorine radical (Cl•, 35 Da) to form an even-electron cation at m/z 123[3]. Further pyrimidine ring cleavage and the loss of acetonitrile (CH₃CN) or methyl radicals (CH₃•) provide a rich, reproducible spectral fingerprint ideal for NIST library matching.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols integrate causality-driven steps and internal validation checkpoints.

Decision_Tree Start Sample: 5-Chloro-2,6- dimethylpyrimidin-4-ol Decision Primary Analytical Goal? Start->Decision GC GC-EI-MS (Requires Derivatization) Decision->GC Structural Library Matching LC LC-ESI-MS/MS (Direct Quantitation) Decision->LC High-Sensitivity Targeted HRMS LC-Q-TOF HRMS (Metabolite Screening) Decision->HRMS Non-Targeted / Unknowns

Figure 2: Decision matrix for selecting the optimal mass spectrometry platform.

Protocol A: LC-ESI-MS/MS (Targeted Trace Quantitation)
  • Causality: The compound's polarity and basicity make it highly amenable to ESI+. Direct LC-MS/MS avoids the thermal degradation risks associated with GC.

  • Self-Validating System: The protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous monitoring of the ³⁵Cl/³⁷Cl isotopic ratio to instantly flag matrix interferences or co-eluting isobaric compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to ensure on-column peak focusing. Spike with 10 ng/mL of SIL-IS.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to maintain sharp peak shapes.

    • Mobile Phase A: 0.1% Formic Acid in H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization Parameters: ESI positive mode. Capillary voltage at 3.5 kV, desolvation temperature at 400°C, and desolvation gas flow at 800 L/hr.

  • MS/MS Acquisition (MRM): Monitor the primary quantifier transition m/z 159 → 123 (Collision Energy: 15 eV) and the qualifier transition m/z 159 → 131 (Collision Energy: 20 eV).

  • Validation Check: Verify that the ratio of the m/z 159 precursor to the m/z 161 precursor maintains a strict ~3:1 abundance, confirming the integrity of the chlorinated analyte.

Protocol B: GC-EI-MS (Structural Confirmation)
  • Causality: The free hydroxyl (-OH) group on the pyrimidine ring can hydrogen-bond with active silanol sites on the GC column, causing severe peak tailing and signal loss. Derivatization via silylation is mandatory to convert the -OH to a volatile trimethylsilyl (-O-TMS) ether[4].

  • Self-Validating System: Derivatization efficiency is validated by monitoring the diagnostic [TMS]⁺ ion (m/z 73) and ensuring the complete absence of the underivatized precursor (m/z 158).

Step-by-Step Methodology:

  • Derivatization: Dry the sample extract completely under a gentle stream of nitrogen. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine. Incubate at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL (splitless mode) onto a standard DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization Parameters: Electron Ionization (EI) at 70 eV. Source temperature maintained at 230°C.

  • Detection & Validation: Acquire in Full Scan mode (m/z 50–350). Extract the derivatized molecular ion (m/z 230) and verify the presence of the m/z 73 TMS validation peak.

Quantitative Fragmentation Data

Table 2: ESI-MS/MS (CID) Fragment Ions (Precursor [M+H]⁺ = 159)
Fragment Ion (m/z)Neutral LossMass Loss (Da)Mechanistic AssignmentRelative Abundance
123 HCl36Loss of hydrochloric acid (Even-electron cation)Base Peak (100%)
131 CO28Loss of carbon monoxide from pyrimidinone tautomerModerate (40%)
95 HCl + CO64Consecutive loss of HCl and COLow (15%)
Table 3: GC-EI-MS (70 eV) Fragment Ions (TMS-Derivatized, Precursor M⁺• = 230)
Fragment Ion (m/z)Radical/Neutral LossMass Loss (Da)Mechanistic AssignmentRelative Abundance
230 None0Derivatized molecular ion (M⁺•)Moderate (30%)
215 CH₃•15Loss of methyl radical from the TMS groupHigh (80%)
195 Cl•35Loss of chlorine radical from the pyrimidine ringModerate (45%)
73 --Trimethylsilyl cation[Si(CH₃)₃]⁺Base Peak (100%)

References

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry / NIH. URL:[Link][2]

  • The even-electron rule in electrospray mass spectra of pesticides. ResearchGate. URL:[Link][1]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2,6-dimethylpyrimidin-4-ol vs. Other Halopyrimidines

Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. Syntheses of functionalized pyrimidines are traditionally performed by nucleophilic aromatic substitution (SNAr)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. Syntheses of functionalized pyrimidines are traditionally performed by nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling of halopyrimidines[1]. Among these building blocks, 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS 20551-34-2) presents a unique reactivity profile. It is frequently utilized as a core scaffold in the synthesis of novel therapeutic agents, including Sigma-1 receptor antagonists for neuropathic pain[2]. However, its functionalization is notoriously challenging compared to standard halopyrimidines (like 2-chloropyrimidine or 5-bromopyrimidine) due to a combination of steric hindrance, tautomerism, and electronic deactivation.

This guide objectively compares the reactivity of 5-chloro-2,6-dimethylpyrimidin-4-ol against other halopyrimidine alternatives, providing researchers with the mechanistic causality and experimental protocols necessary to successfully leverage this compound in complex synthetic workflows.

Structural and Electronic Analysis

The reactivity of halopyrimidines is primarily dictated by the carbon-halogen (C-X) bond strength and the position of the halogen on the electron-deficient pyrimidine ring[3]. The general order of reactivity for the different positions is C4(6) > C2 > C5[3].

5-Chloro-2,6-dimethylpyrimidin-4-ol is exceptionally unreactive due to three compounding electronic and steric factors:

  • Positional Deactivation: The C5 position is meta to both nitrogen atoms. It does not benefit from the inductive and resonance electron-withdrawing effects that activate the C2, C4, and C6 positions toward nucleophilic attack.

  • Tautomerism & Resonance: In polar solvents, the compound predominantly exists as its pyrimidin-4(3H)-one tautomer. The oxygen atom donates significant electron density into the ring via resonance, severely quenching the ring's electrophilicity.

  • Inductive (+I) Effects: The methyl groups at the C2 and C6 positions provide additional electron density through the inductive effect, further deactivating the C5-Cl bond toward oxidative addition.

G C 5-Chloro-2,6-dimethyl pyrimidin-4-ol T1 Pyrimidin-4-ol Form (Aromatic) C->T1 Tautomerism T2 Pyrimidin-4(3H)-one Form (Major Tautomer) C->T2 E1 +I Effect from C2/C6 Methyls (Deactivates ring) T2->E1 E2 C5 Chlorine Position (Least electron-deficient) T2->E2 E3 Electron Donation from Oxygen (Strongly deactivates SNAr) T2->E3 R1 Inert to Standard SNAr E1->R1 E2->R1 R2 Requires Strong Pd-Catalysts for Cross-Coupling E2->R2 E3->R1

Electronic effects and tautomerism governing the reactivity of 5-chloro-2,6-dimethylpyrimidin-4-ol.

Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the formation of the intermediate Meisenheimer complex is the rate-determining step. Halopyrimidines with halogens at C2, C4, or C6 readily undergo SNAr because the adjacent nitrogen atoms stabilize the negative charge of the intermediate.

Because 5-chloro-2,6-dimethylpyrimidin-4-ol lacks this stabilization and is further deactivated by electron-donating groups, it is practically inert to SNAr at the C5 position under standard conditions. If functionalization at C4 is desired, the hydroxyl group must first be converted to a more reactive leaving group (e.g., a chloride via POCl₃).

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity Profile
Halopyrimidine ScaffoldTarget PositionRelative SNAr ReactivityElectronic Justification
2-Chloropyrimidine C2Very HighHalogen is ortho to two activating ring nitrogens.
4,6-Dichloropyrimidine C4 / C6HighHalogen is ortho to one nitrogen and para to the other.
5-Bromopyrimidine C5Very LowMeta to both nitrogens; lacks resonance stabilization.
5-Chloro-2,6-dimethylpyrimidin-4-ol C5Inert C5 is meta to nitrogens. Ring is severely deactivated by +I methyls and +R hydroxyl/oxo tautomerism.

Reactivity Comparison: Transition-Metal Catalyzed Cross-Coupling

Chloropyrimidines are generally less reactive than their iodo or bromo counterparts and often require specialized, robust catalytic systems to achieve high yields[3]. The coupling of 5-chloroheteroarenes is notoriously difficult, often necessitating the addition of salts like LiCl or the use of sterically demanding biarylphosphine ligands (e.g., XPhos, CPhos) to facilitate reductive elimination and oxidative addition[4].

While 5-bromopyrimidines can be easily coupled using standard catalysts like Pd(PPh₃)₄[5], 5-chloro-2,6-dimethylpyrimidin-4-ol requires highly active, electron-rich palladium complexes (such as Pd₂(dba)₃ with XPhos) to overcome the high activation energy of the C-Cl bond cleavage.

Table 2: Palladium-Catalyzed Cross-Coupling Efficiency (Suzuki-Miyaura)
SubstrateHalogenOptimal Catalyst SystemTemp (°C)Typical Yield (%)
5-Iodopyrimidine IPd(PPh₃)₄, Na₂CO₃60-8085-95
5-Bromopyrimidine BrPd(dppf)Cl₂, K₂CO₃80-9075-90
2-Chloropyrimidine ClPd(PPh₃)₄, K₃PO₄90-10070-85
5-Chloro-2,6-dimethylpyrimidin-4-ol ClPd₂(dba)₃, XPhos, K₃PO₄ 100-110 40-65

Experimental Workflows & Methodologies

To successfully utilize 5-chloro-2,6-dimethylpyrimidin-4-ol, researchers must choose between direct (but difficult) cross-coupling at C5, or regioselective activation at C4 followed by SNAr.

Workflow Start 5-Chloro-2,6-dimethyl pyrimidin-4-ol PathA Direct Cross-Coupling (Suzuki/Buchwald) Start->PathA PathB Activation via POCl3 (Chlorination) Start->PathB CondA Pd2(dba)3, XPhos, Base 100°C, 12-24h PathA->CondA ProdA C5-Functionalized Pyrimidin-4-ol CondA->ProdA CondB 4,5-Dichloro-2,6-dimethyl pyrimidine intermediate PathB->CondB ProdB SNAr at C4 Position (Amines/Alkoxides) CondB->ProdB

Divergent experimental workflows for the functionalization of 5-chloro-2,6-dimethylpyrimidin-4-ol.

Protocol 1: Regioselective Activation and SNAr (Chlorination followed by Amination)

Causality: Because the C5-Cl is inert and the C4-OH deactivates the ring, converting the C4-OH to a C4-Cl using POCl₃ generates 4,5-dichloro-2,6-dimethylpyrimidine. The newly formed C4-Cl is highly electrophilic and undergoes rapid SNAr with nucleophiles, leaving the C5-Cl intact for downstream processing.

  • Chlorination: To a dry round-bottom flask under nitrogen, add 5-chloro-2,6-dimethylpyrimidin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the formation of the active Vilsmeier-type intermediate.

  • Heating: Reflux the mixture at 105°C for 3-4 hours.

  • Validation (In-Process): Quench a 10 µL aliquot in ice water, extract with EtOAc, and analyze via TLC/LC-MS. The disappearance of the starting material (M+H = 159) and appearance of the dichloro intermediate (M+H = 177) validates completion.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃. Neutralize to pH 7 with saturated aqueous NaHCO₃ (prevents hydrolysis back to the pyrimidinol) and extract with DCM.

  • SNAr Amination: Dissolve the crude 4,5-dichloro-2,6-dimethylpyrimidine in ethanol. Add the desired amine (1.2 eq) and DIPEA (2.0 eq). Stir at 80°C for 4 hours to yield the C4-aminated, C5-chloro product.

Protocol 2: Direct Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality: To functionalize the unreactive C5-Cl directly, a highly active palladium catalyst is required. Pd₂(dba)₃ combined with the bulky, electron-rich XPhos ligand provides the necessary electron density to force the challenging oxidative addition into the deactivated C5-Cl bond.

  • Preparation: To a dry Schlenk tube, add 5-chloro-2,6-dimethylpyrimidin-4-ol (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq).

  • Solvent & Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and Water. The biphasic system ensures the solubility of both the organic substrate and the inorganic base. Degas the mixture by bubbling argon through the solution for 15 minutes. Self-Validation: Failure to thoroughly degas will result in rapid oxidation of the electron-rich XPhos ligand, turning the solution black and stalling the reaction.

  • Reaction: Seal the tube and heat at 105°C for 16-24 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography to isolate the C5-arylated pyrimidin-4-ol.

References

  • Lan, Y., et al. "Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain." ResearchGate.[2] URL: [Link]

  • Han, C., et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." PMC / National Institutes of Health.[4] URL: [Link]

  • RSC Publishing. "Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines."[1] URL: [Link]

Sources

Validation

Structural Elucidation and Performance Comparison of 5-Chloro-2,6-dimethylpyrimidin-4-ol Derivatives in Drug Design

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Objective comparison of pyrimidine-4-ol derivatives using X-ray crystallographic data and receptor binding performance. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Objective comparison of pyrimidine-4-ol derivatives using X-ray crystallographic data and receptor binding performance.

Executive Summary & Mechanistic Rationale

In the development of neuroprotective agents and treatments for neuropathic pain, the pyrimidine scaffold has emerged as a highly tunable pharmacophore. Specifically, derivatives synthesized from 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) have demonstrated unprecedented efficacy as Sigma-1 ( σ1​ ) receptor antagonists.

As a Senior Application Scientist, I approach structural optimization not as a trial-and-error process, but as an exercise in geometric and electronic causality. The strategic choice to utilize a 5-chloro-substituted pyrimidine over non-halogenated alternatives is driven by the precise architecture of the σ1​ receptor's binding pocket. According to landmark pharmacological evaluations[1], the chlorine atom provides the exact van der Waals radius (approx. 1.75 Å) required to induce a tight steric fit within the hydrophobic sub-pocket, while simultaneously enabling stabilizing halogen bonds with adjacent amino acid residues.

To objectively validate these interactions, X-ray crystallography is deployed. Unlike NMR, which only provides time-averaged solution-state connectivity, high-resolution X-ray crystallography delivers absolute 3D spatial coordinates. This allows us to measure exact dihedral angles and confirm the spatial orientation of the pyrimidine core relative to the basic amine—a critical requirement for σ1​ receptor activation.

Pharmacophore P Pyrimidine Scaffold (Core Structure) Cl 5-Chloro Substituent (Halogen Bond Donor) P->Cl Am Basic Amine (Protonated at pH 7.4) P->Am S1 Sigma-1 Receptor (Hydrophobic Pocket) P->S1 Pi-Pi Stacking Cl->S1 Halogen Bonding Am->S1 Salt Bridge

Pharmacophore model of 5-chloro-pyrimidine derivatives binding to the Sigma-1 receptor.

Performance Comparison: Product vs. Alternatives

To demonstrate the superiority of the 5-chloro-pyrimidine scaffold, we compare the lead derivative, Compound 137 (5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine), against structural alternatives. The data below synthesizes in vitro binding assays with crystallographic observations to explain the causality behind the performance metrics.

Quantitative Data Summary
Scaffold DerivativeSubstituent at C5 σ1​ R Binding Affinity ( Ki​ , nM)Selectivity ( σ1​/σ2​ )Crystallographic / Structural Observation
Compound 137 (Target) -Cl (Chloro) 1.06 1344-fold Optimal dihedral angle; robust halogen bonding stabilizes the ligand-receptor complex.
Alternative A -H (Unsubstituted)> 50.0< 100-foldLacks steric bulk; allows water ingress into the pocket, increasing entropic penalty.
Alternative B -F (Fluoro)~ 15.0~ 400-foldHigh electronegativity, but insufficient van der Waals radius (1.47 Å) for deep anchoring.

Analytical Insight: The 5-chloro derivative dramatically outperforms the unsubstituted and 5-fluoro alternatives. The causality lies in the electron density distribution: the polarizability of the chlorine atom creates a "sigma-hole" (a region of positive electrostatic potential), which serves as a highly directional halogen bond donor to the receptor's backbone carbonyls. This interaction is entirely absent in the unsubstituted analog and too weak in the highly electronegative, low-polarizability fluoro-analog.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for synthesis and structural elucidation are designed as self-validating systems.

Protocol 1: Synthesis of the 5-Chloro Pyrimidine Derivative

Objective: Synthesize the σ1​ R antagonist using 5-Chloro-2,6-dimethylpyrimidin-4-ol as the core building block.

  • Reagent Preparation: Dissolve 5-Chloro-2,6-dimethylpyrimidin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the subsequent alkylating agent.

  • Deprotonation: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) and stir at room temperature for 30 minutes.

  • Alkyl Linker Addition: Introduce 1-bromo-3-chloropropane (1.2 eq) dropwise. Elevate the temperature to 60°C for 4 hours.

  • Amine Coupling: Introduce piperidine (1.5 eq) and a catalytic amount of potassium iodide (KI). Causality: KI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the nucleophilic substitution.

  • System Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material spot and the emergence of a single, highly UV-active product spot validates reaction completion. Purify via flash chromatography.

Protocol 2: X-Ray Crystallography Workflow

Objective: Obtain high-resolution (< 1.5 Å) diffraction data to confirm the 3D conformation and halogen bonding geometry.

  • Crystallization (Hanging-Drop Vapor Diffusion): Mix 1 μ L of the purified compound (10 mg/mL in DMSO) with 1 μ L of reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 4000). Causality: Vapor diffusion allows for gradual supersaturation. Slow evaporation forces the molecules to arrange into a low-entropy, highly ordered crystal lattice rather than precipitating amorphously.

  • Cryoprotection & Harvesting: Transfer the crystal to a solution containing the reservoir buffer supplemented with 25% glycerol. Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-freezing, which would otherwise produce diffraction rings that mask the sample's diffraction spots.

  • Diffraction & Data Collection: Flash-cool the crystal in liquid nitrogen (100 K) and expose it to a monochromatic X-ray beam ( λ=0.979 Å) at a synchrotron source.

  • Phase Resolution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using least-squares minimization.

  • System Validation: Evaluate the Rwork​ and Rfree​ values. A valid, non-overfitted structural model must yield an Rfree​<0.25 , with the difference between Rwork​ and Rfree​ not exceeding 5%. If the gap is larger, the model is overfitted and refinement parameters must be constrained.

Workflow S1 1. Synthesis (5-Chloro Pyrimidine) S2 2. Crystallization (Vapor Diffusion) S1->S2 S3 3. X-Ray Diffraction (Cryo-cooling) S2->S3 S4 4. Phase & Refinement (Electron Density) S3->S4 S5 5. Structural Elucidation (3D Conformation) S4->S5

Step-by-step X-ray crystallography workflow for pyrimidine-4-ol derivatives.

Conclusion

The integration of 5-Chloro-2,6-dimethylpyrimidin-4-ol into drug discovery pipelines offers a distinct structural advantage over non-halogenated alternatives. As validated by X-ray crystallographic data, the C5-chlorine substitution dictates the spatial conformation required for picomolar affinity at the σ1​ receptor. By adhering to the self-validating synthesis and crystallographic protocols outlined above, researchers can reliably leverage this scaffold for the development of next-generation neurotherapeutics.

References

  • Lan, Y., Chen, Y., Cao, X., et al. (2014). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 57(24), 10404-10423.[Link]

Sources

Comparative

HPLC methods for assessing the purity of 5-Chloro-2,6-dimethylpyrimidin-4-ol

Comparative Guide to HPLC Methods for Purity Assessment of 5-Chloro-2,6-dimethylpyrimidin-4-ol As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for pyrimidine de...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to HPLC Methods for Purity Assessment of 5-Chloro-2,6-dimethylpyrimidin-4-ol

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for pyrimidine derivatives requires more than just screening columns; it demands a fundamental understanding of the molecule’s physicochemical behavior.

This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) . This compound is a critical heterocyclic building block, notably utilized in the synthesis of novel Sigma-1 receptor antagonists for neuropathic pain management [1].

Methodological Causality: The Chemistry Behind the Chromatography

When analyzing 5-Chloro-2,6-dimethylpyrimidin-4-ol, chromatographers face three distinct structural challenges:

  • Lactam-Lactim Tautomerism: The hydroxyl group at the C4 position exists in a dynamic equilibrium with its keto form (pyrimidin-4-ol ⇌ pyrimidin-4-one). Without strict pH control, this tautomerism manifests as peak splitting or severe tailing [2].

  • Basic Nitrogens: The pyrimidine ring contains basic nitrogen atoms that can undergo secondary interactions with residual silanols on silica-based stationary phases.

  • Lipophilicity: The 5-chloro and 2,6-dimethyl groups increase the molecule's hydrophobicity, requiring a carefully balanced organic modifier to achieve optimal retention.

The Solution: To achieve a self-validating, reproducible system, the mobile phase must either be highly acidic (pH ~2.5) to suppress ionization, or utilize a volatile buffer (pH ~6.5) to stabilize the neutral tautomer. Furthermore, an extensively end-capped C18 column is mandatory to shield the basic nitrogens from silanol interactions [3].

Comparative Analysis of HPLC Methods

Depending on the stage of drug development, the analytical requirements shift from rapid purity checks to comprehensive impurity profiling. Below is an objective comparison of two field-proven methods.

Table 1: Performance Comparison of HPLC Methods
ParameterMethod A: Isocratic RP-HPLC-UVMethod B: Gradient LC-MS Compatible
Primary Application Routine QC & Batch ReleaseR&D, Impurity Profiling, PK Studies
Mobile Phase MeOH / Water (0.1% TFA, pH ~2.5)ACN / 30 mM NH₄COOH (pH ~6.5)
Elution Profile Isocratic (55:45)Gradient (5% to 95% Organic)
Tailing Factor ( As​ ) < 1.5< 1.2
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.05 µg/mL / 0.15 µg/mL
MS Compatibility Poor (Ion suppression from TFA)Excellent (Volatile buffer)
Run Time 10 - 15 minutes20 - 25 minutes

Data Synthesis: Method B provides superior sensitivity and is essential when identifying unknown synthesis byproducts (e.g., des-chloro or regioisomer impurities) via mass spectrometry [1].

Analytical Workflow Visualization

HPLC_Workflow A Sample Prep: 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) B Stationary Phase Selection: End-capped C18 Column A->B C Mobile Phase Optimization: pH Control for Tautomerism B->C D Method A: Isocratic UV (Routine QC Purity) C->D Low pH (TFA) E Method B: Gradient LC-MS (Impurity Profiling) C->E Buffer (NH4COOH) F System Suitability & Validation: %RSD < 2.0%, Tailing < 1.5 D->F E->F

Figure 1: Analytical workflow for HPLC method development and validation of pyrimidine derivatives.

Experimental Protocol: Gradient LC-MS Method (Method B)

This protocol is designed as a self-validating system, ensuring that any deviation in column chemistry or mobile phase preparation is immediately caught by the System Suitability Test (SST).

Materials & Reagents
  • Stationary Phase: ZORBAX BP-C18, 5.0 μm, 150 mm × 4.6 mm I.D. (or equivalent end-capped C18).

  • Mobile Phase A: 30 mM Ammonium Formate ( NH4​COOH ) in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 1.89 g of Ammonium Formate in 1 L of LC-MS grade water. Do not adjust the pH with strong acids/bases; the natural pH (~6.5) is optimal for stabilizing the pyrimidine tautomers. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve 5-Chloro-2,6-dimethylpyrimidin-4-ol in the initial mobile phase composition (5% B) to a stock concentration of 1 mg/mL. Causality note: Dissolving the sample in the initial mobile phase prevents the "solvent effect" (peak fronting) that occurs when the injection solvent is stronger than the mobile phase. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm and 254 nm; MS (ESI+) scan m/z 100–500.

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to elute void volume salts)

    • 2.0 – 15.0 min: 5% 95% B (Linear ramp for impurity separation)

    • 15.0 – 20.0 min: 95% B (Column wash)

    • 20.0 – 25.0 min: 5% B (Re-equilibration)

  • System Suitability Testing (SST): Before analyzing unknown batches, inject the 100 µg/mL standard six times. The system is validated for use only if:

    • Retention time %RSD is 1.0%.

    • Peak area %RSD is 2.0%.

    • Tailing factor ( As​ ) is 1.5.

    • Theoretical plates ( N ) > 5,000.

References

  • Lan, Y., Chen, Y., Cao, X., et al. (2014). "Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain." Journal of Medicinal Chemistry. Available at:[Link]

  • Sharma, H., Sapkota, H. P., & Dangi, N. B. (2021). "A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices." International Journal of Analytical Chemistry. Available at:[Link]

  • Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., et al. (2007). "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal. Available at:[Link]

Validation

In vitro assay to compare the efficacy of 5-Chloro-2,6-dimethylpyrimidin-4-ol analogues

Title: In Vitro Efficacy Comparison Guide: 5-Chloro-2,6-dimethylpyrimidin-4-ol Analogues as Selective σ1​ Receptor Antagonists Introduction: The 5-chloro-2,6-dimethylpyrimidin-4-ol scaffold is a highly privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Efficacy Comparison Guide: 5-Chloro-2,6-dimethylpyrimidin-4-ol Analogues as Selective σ1​ Receptor Antagonists

Introduction: The 5-chloro-2,6-dimethylpyrimidin-4-ol scaffold is a highly privileged structural motif in medicinal chemistry, particularly for the development of potent and selective Sigma-1 receptor ( σ1​ R) antagonists[1]. Targeting the σ1​ R has emerged as a promising therapeutic strategy for neuropathic pain, as this endoplasmic reticulum (ER) chaperone protein modulates central sensitization pathways without the addictive liabilities associated with opioid receptors.

This guide provides a comprehensive, objective comparison of pyrimidine-based analogues—specifically focusing on the optimized lead Compound 137 (5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine)[1]—against standard reference compounds. It details the causal reasoning behind assay design and provides self-validating protocols for radioligand binding and functional calcium imaging.

Part 1: Mechanistic Grounding & Scaffold Rationale

Under physiological conditions, σ1​ R resides at the mitochondria-associated ER membrane (MAM). However, under cellular stress (e.g., peripheral nerve injury), σ1​ R translocates to the plasma membrane, where it interacts with and amplifies the signaling of NMDA receptors, leading to intracellular calcium overload and neuropathic pain sensitization.

The 5-chloro-2,6-dimethylpyrimidin-4-ol scaffold is ideal for disrupting this pathway. The pyrimidine core provides a rigid, metabolically stable framework, while the 5-chloro substitution enhances lipophilicity, driving blood-brain barrier (BBB) penetration. Crucially, functionalization at the 6-position with a basic amine (e.g., piperidine) fulfills the primary σ1​ R pharmacophore requirement[1]: a basic nitrogen that forms a critical salt bridge with the acidic Asp126 residue in the receptor's binding pocket.

MechanisticPathway ER_Stress Nerve Injury (ER Stress) Sigma1R σ1R Activation at MAM ER_Stress->Sigma1R Triggers Translocation σ1R Translocation to Plasma Membrane Sigma1R->Translocation Chaperone Release NMDA NMDA Receptor Hyperactivation Translocation->NMDA Protein Interaction Calcium Intracellular Ca2+ Overload NMDA->Calcium Ion Influx Pain Central Sensitization (Neuropathic Pain) Calcium->Pain Amplifies Signal Antagonist Pyrimidine Analogue (e.g., Compound 137) Antagonist->Translocation Antagonizes

Figure 1: σ1R-mediated neuropathic pain pathway and pyrimidine antagonist intervention.

Part 2: Comparative Efficacy Data

To objectively evaluate the efficacy of 5-chloro-2,6-dimethylpyrimidin-4-ol analogues, their binding affinities ( Ki​ ) must be compared against established σ1​ R ligands. High selectivity for σ1​ R over σ2​ R is paramount, as σ2​ R (TMEM97) is involved in distinct cellular processes, including cytotoxicity and motor function.

Table 1: In Vitro Radioligand Binding Affinities and Selectivity of Pyrimidine Analogues vs. Reference Standards

CompoundStructural Modification (from Scaffold) σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)Selectivity ( σ2​ / σ1​ )
Compound 137 5-Cl, 2-(4-chlorophenyl), 6-piperidine1.06 ± 0.121424 ± 1151344
Morpholine Analogue 5-Cl, 2-(4-chlorophenyl), 6-morpholine15.2 ± 1.8850 ± 6556
Des-chloro Analogue 5-H (Unchlorinated), 6-piperidine>1000>1000N/A
Haloperidol Reference Standard (Non-selective)2.1 ± 0.325.4 ± 2.112
BD1047 Reference Standard ( σ1​ Antagonist)0.9 ± 0.145.5 ± 3.850

Data synthesized from Lan et al., 2014[1]. Compound 137 demonstrates superior affinity and an exceptional selectivity profile compared to standard reference compounds.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causal reasoning behind the methodological choice and built-in quality control metrics.

Protocol 1: Competitive Radioligand Binding Assay ( σ1​ R and σ2​ R)

Purpose: To determine the binding affinity ( Ki​ ) and selectivity of synthesized analogues[1].

Causality & Tissue Selection:

  • σ1​ R Source: Guinea pig brain homogenates are utilized because they express an exceptionally high density of σ1​ receptors compared to rat or mouse models, yielding a superior signal-to-noise ratio.

  • σ2​ R Source: Rat liver homogenates are selected as they are highly enriched in the σ2​ R/TMEM97 complex, minimizing off-target binding interference.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • σ1​ R Assay Setup: Incubate 100 µL of guinea pig brain homogenate with 2 nM [3H]−(+) -pentazocine (a highly selective σ1​ R radioligand) and varying concentrations of the test analogue (0.1 nM to 10 µM) in a 96-well plate.

  • σ2​ R Assay Setup: Incubate 100 µL of rat liver homogenate with 3 nM [3H]DTG . Critical Step: Because DTG binds both σ1​ and σ2​ receptors, add 1 µM (+)-pentazocine or dextrallorphan to the buffer to completely mask σ1​ sites.

  • Non-Specific Binding (NSB): Define NSB for both assays by adding 10 µM Haloperidol to control wells. Reasoning: Haloperidol saturates all specific σ sites, allowing the quantification of background radioligand trapping.

  • Incubation: Incubate σ1​ R plates at 37°C for 120 min (to reach thermodynamic equilibrium). Incubate σ2​ R plates at room temperature for 120 min.

  • Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Because pyrimidine analogues with basic amines are highly lipophilic and positively charged, they will non-specifically adhere to raw glass fibers. PEI coats the filter with a positive charge, repelling the ligand and drastically reducing background noise.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

Self-Validation System (Quality Control):

  • Z'-Factor Calculation: Calculate the Z'-factor using the total binding (vehicle) and NSB (Haloperidol) wells. The assay is only validated and approved for data extraction if Z′≥0.6 .

  • Reference Drift Control: Include a 10-point dose-response curve of Haloperidol and BD1047 on every plate. If the calculated Ki​ for these standards deviates by more than 0.5 log units from historical averages, the plate is rejected.

Protocol 2: Functional Calcium Imaging Assay

Purpose: To confirm that high-affinity binders (like Compound 137) act as functional antagonists rather than agonists.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat cortical neurons in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 min at 37°C. Reasoning: Pluronic F-127 acts as a non-ionic surfactant to facilitate the cellular uptake of the lipophilic AM ester dye.

  • Compound Pre-incubation: Wash cells and pre-incubate with the pyrimidine test analogue (e.g., 100 nM) for 20 min.

  • Stimulation: Inject 100 µM NMDA and 10 µM Glycine to trigger calcium influx. Reasoning: σ1​ R antagonists do not block calcium channels directly; they prevent the σ1​ R-mediated potentiation of NMDA receptors.

  • Measurement: Record fluorescence (Ex 488 nm / Em 520 nm) dynamically using a FLIPR (Fluorometric Imaging Plate Reader) system.

Self-Validation System (Quality Control):

  • Agonist Control: Use PRE-084 (a known σ1​ R agonist) in parallel wells. A valid antagonist must dose-dependently reverse PRE-084-potentiated calcium influx, confirming the mechanism of action is strictly σ1​ R-dependent.

Part 4: High-Throughput Screening Workflow

To systematically evaluate libraries of 5-chloro-2,6-dimethylpyrimidin-4-ol analogues, a rigid screening cascade is employed to filter out off-target liabilities early in the pipeline.

ScreeningWorkflow Synth Scaffold Synthesis (Pyrimidine Library) Binding Primary Screen (Radioligand Binding) Synth->Binding Analogues Func Secondary Screen (Ca2+ Imaging) Binding->Func Ki < 5 nM Selectivity > 1000x Tox Counter-Screen (hERG / Cytotoxicity) Func->Tox Functional Antagonism Lead Lead Candidate (Compound 137) Tox->Lead Safe Tox Profile

Figure 2: Screening cascade for identifying optimized σ1R antagonists from pyrimidines.

References

  • Lan, Y., Chen, Y., Cao, X., et al. (2014). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 57(24), 10404-10423. URL: [Link]

  • Romero, L., Merlos, M., & Vela, J. M. (2012). The Sigma-1 Receptor as a Therapeutic Target for Neuropathic Pain. British Journal of Pharmacology, 165(4), 865-879. URL: [Link]

Sources

Comparative

Comparison of synthetic routes to 5-Chloro-2,6-dimethylpyrimidin-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2)[1] Executive Summary 5-Chloro-2,6-dimethylpyrimidin-4-ol is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2)[1]

Executive Summary

5-Chloro-2,6-dimethylpyrimidin-4-ol is a highly valued heterocyclic building block, prominently utilized in the synthesis of sigma-1 receptor antagonists for neuropathic pain[2] and various agrochemical agents. For process chemists and application scientists, selecting the optimal synthetic route is critical for balancing yield, purity, reagent cost, and scalability.

This guide objectively compares the two primary synthetic pathways to access this chlorinated pyrimidine: Route A (Direct Condensation) and Route B (Two-Step Condensation-Chlorination) . By analyzing the mechanistic causality and providing self-validating experimental protocols, this document serves as a comprehensive roadmap for laboratory and scale-up synthesis.

Mechanistic Pathways & Route Design

The construction of the pyrimidine core relies on the robust [3+3] cyclocondensation of an amidine with a β -dicarbonyl compound[3]. The introduction of the chlorine atom at the C5 position can be achieved either pre-condensation (Route A) or post-condensation (Route B).

Synthetic Routes Overview

Routes A_Start Acetamidine HCl + Ethyl 2-chloroacetoacetate A_Cond Route A: Direct Condensation (NaOMe, MeOH, Reflux) A_Start->A_Cond Target 5-Chloro-2,6-dimethylpyrimidin-4-ol (Target Product) A_Cond->Target 1 Step (Moderate Yield) B_Start Acetamidine HCl + Ethyl acetoacetate B_Cond Route B, Step 1: Condensation (NaOMe, MeOH, Reflux) B_Start->B_Cond B_Int 2,6-Dimethylpyrimidin-4-ol B_Cond->B_Int B_Chlor Route B, Step 2: Chlorination (NCS, AcOH, 50°C) B_Int->B_Chlor B_Chlor->Target 2 Steps (High Overall Yield)

Overview of Route A (Direct Condensation) vs. Route B (Two-Step Condensation-Chlorination).

Mechanistic Causality of Regioselective Chlorination (Route B)

Route B relies on the electrophilic aromatic substitution of the pre-formed pyrimidine ring. The C5 position of 2,6-dimethylpyrimidin-4-ol is naturally electron-deficient compared to standard benzenoid aromatics; however, the strong electron-donating resonance from the C4-hydroxyl (or its tautomeric oxo form) and the inductive effects of the C2/C6 methyl groups specifically activate the C5 position[3].

Using N-Chlorosuccinimide (NCS) in acetic acid provides a controlled release of the chloronium ion ( Cl+ ). The acetic acid solvent facilitates the polarization of the N-Cl bond, enhancing its electrophilicity without the harsh, oxidative degradation risks associated with chlorine gas.

Mechanism N1 2,6-Dimethylpyrimidin-4-ol (Activated Ring) N2 Electrophilic Attack at C5 (Cl+ from NCS) N1->N2 N3 Wheland Intermediate (Resonance Stabilized) N2->N3 N4 Deprotonation & Rearomatization N3->N4 N5 5-Chloro-2,6-dimethylpyrimidin-4-ol N4->N5

Mechanism of electrophilic aromatic substitution at the activated C5 position using NCS.

Objective Comparison & Experimental Data

While Route A offers a single-step synthesis, the instability and higher cost of ethyl 2-chloroacetoacetate often lead to competitive side reactions (e.g., Favorskii-type rearrangements or nucleophilic substitution of the chloride by methoxide). Route B, despite being two steps, utilizes highly stable, inexpensive bulk reagents (ethyl acetoacetate and NCS) and typically results in a higher overall yield of superior purity.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Direct CondensationRoute B: Two-Step Synthesis
Overall Yield 45% – 58%[2]65% – 72% (Over 2 steps)
Crude Purity ~85% (Requires recrystallization)>95% (Simple aqueous wash)
Reagent Cost High (Ethyl 2-chloroacetoacetate)Low (Ethyl acetoacetate, NCS)
Reaction Time 12 – 16 hours10 hours total (6h + 4h)
Scalability Moderate (Exothermic side-reactions)High (Clean precipitation steps)
Safety Profile ModerateHigh (NCS is a stable solid)

Experimental Protocols (Route B)

Given its superior scalability and cost-efficiency, Route B is the recommended pathway. The following protocols are designed as self-validating systems, ensuring the chemist can verify the success of each step analytically before proceeding.

Step 1: Synthesis of 2,6-Dimethylpyrimidin-4-ol

Rationale: Sodium methoxide (NaOMe) is used to liberate the free base of acetamidine from its hydrochloride salt and to deprotonate the ethyl acetoacetate, driving the cyclocondensation[4].

Procedure:

  • Preparation: In a flame-dried 500 mL round-bottom flask under inert atmosphere ( N2​ ), dissolve sodium metal (4.6 g, 200 mmol) in anhydrous methanol (150 mL) to generate NaOMe. Caution: Exothermic reaction with hydrogen gas evolution.

  • Amidine Free-Basing: Cool the solution to 0 °C and add acetamidine hydrochloride (9.45 g, 100 mmol) portion-wise. Stir for 30 minutes. A white precipitate of NaCl will form.

  • Condensation: Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting material ( Rf​≈0.8 ) should disappear, replaced by a strong UV-active spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature and concentrate the mixture in vacuo. Dissolve the residue in minimal water (50 mL) and adjust the pH to 6.0 using 2M HCl.

  • Isolation: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 50 °C to afford 2,6-dimethylpyrimidin-4-ol (Yield: ~85%).

Step 2: Regioselective Chlorination to 5-Chloro-2,6-dimethylpyrimidin-4-ol

Rationale: Acetic acid acts as both solvent and catalyst, polarizing the NCS to facilitate electrophilic attack exclusively at the activated C5 position.

Procedure:

  • Preparation: Suspend 2,6-dimethylpyrimidin-4-ol (12.4 g, 100 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 eq) portion-wise at room temperature.

  • Heating: Warm the reaction mixture to 50 °C and stir for 4 hours.

  • Validation (LC-MS / TLC): Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.3 ) will convert to a less polar product ( Rf​≈0.5 ). LC-MS should confirm the mass shift from [M+H]+ 125 to [M+H]+ 159/161 (characteristic 3:1 chlorine isotope pattern).

  • Workup: Pour the cooled reaction mixture into crushed ice (200 g). The product will precipitate out of the aqueous acidic solution, while the succinimide byproduct remains highly soluble in water.

  • Isolation: Filter the white precipitate, wash extensively with water (3 x 50 mL) to remove residual succinimide and acetic acid, and dry under high vacuum.

  • Characterization: The final product, 5-Chloro-2,6-dimethylpyrimidin-4-ol, is obtained as a white solid (Yield: ~80%, mp 121−124 °C)[2]. 1 H NMR (600 MHz, CDCl 3​ ): δ 13.31 (br s, 1H, OH), 2.50 (s, 3H, CH 3​ ), 2.45 (s, 3H, CH 3​ ).

Conclusion & Recommendations

For the synthesis of 5-Chloro-2,6-dimethylpyrimidin-4-ol, Route B (Two-Step Condensation-Chlorination) is the unequivocally superior method for both discovery chemistry and process scale-up. It bypasses the instability and high procurement costs of chlorinated β -ketoesters (Route A) by leveraging the inherent electronic activation of the pyrimidine ring for a highly regioselective, high-yielding chlorination step. The use of NCS ensures a safe, easily handled, and self-purifying reaction profile, cementing this pathway as the industry standard.

References

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain ResearchGate[Link]

  • 5-Chloro-2,6-dimethylpyrimidin-4(3H)-one | CAS 20551-34-2 Molaid Chemical Database[Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Science Alert[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2,6-dimethylpyrimidin-4-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-2,6-dimethylpyrimidin-4-ol As a Senior Application Scientist, I recognize that the synthesis and scale-up of biologically active compounds require not...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-2,6-dimethylpyrimidin-4-ol

As a Senior Application Scientist, I recognize that the synthesis and scale-up of biologically active compounds require not only chemical expertise but also rigorous environmental stewardship. 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS: 20551-34-2) is a critical molecular building block frequently utilized in the development of pharmaceuticals and agrochemicals[1][2]. However, due to its specific structural features—namely, a pyrimidine ring substituted with a covalently bound chlorine atom—it presents unique toxicological and environmental challenges that demand strict adherence to specialized disposal protocols[2][3].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling and disposal of 5-Chloro-2,6-dimethylpyrimidin-4-ol waste streams.

Mechanistic Rationale for Halogenated Waste Segregation

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The presence of the C-Cl bond on the electron-deficient pyrimidine core makes 5-Chloro-2,6-dimethylpyrimidin-4-ol highly recalcitrant to standard biological degradation processes[2].

If halogenated heterocyclic compounds are improperly sewered or subjected to low-temperature combustion (such as in standard municipal incinerators), the incomplete thermal oxidation of the chlorine atom can lead to the formation of highly toxic, bioaccumulative byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. Therefore, any waste stream containing this compound must be strictly segregated as Halogenated Organic Waste and routed exclusively to RCRA-permitted high-temperature incinerators capable of breaking the carbon-halogen bonds safely[4][5].

Quantitative Waste Classification Parameters

Proper segregation at the point of generation is the most critical step in preventing catastrophic facility contamination and regulatory violations. Use the following empirically derived parameters to classify your waste streams.

Waste CategoryComposition LimitsPrimary Disposal RouteChemical Incompatibilities
Halogenated Organic Waste > 5% Halogen content; < 20% Water[6][7]RCRA-Permitted High-Temperature Incineration[4][5]Strong bases, alkali metals, strong oxidizers[3][6]
Non-Halogenated Organic Waste < 5% Halogen content; < 10% Water[7]Fuels Blending / Standard Incineration[4]Acids, halogens, peroxides[6]
Aqueous Waste > 80% Water; Trace organicsCommercial Wastewater Treatment (Carbon Absorption)[4]Water-reactive compounds
Solid Contaminated Waste PPE, silica gel, precipitated powders[5]Direct Solid Hazardous Waste Incineration[5]Combustible standard trash

Note: If a non-halogenated solvent matrix becomes contaminated with 5-Chloro-2,6-dimethylpyrimidin-4-ol such that the total halogen content exceeds the 5% threshold, the entire container must be reclassified as Halogenated Organic Waste[7].

Operational Logistics: Bench-to-Disposal Workflow

The following step-by-step methodology ensures that the containment and transport of 5-Chloro-2,6-dimethylpyrimidin-4-ol maintain a self-validating safety loop, protecting both the operator and the environment.

Phase 1: Point-of-Generation Segregation & Handling
  • Engineering Controls: Conduct all transfers, filtrations, and solvent evaporations involving 5-Chloro-2,6-dimethylpyrimidin-4-ol inside a properly functioning chemical fume hood to prevent the inhalation of volatile chlorinated aerosols or crystalline dust[3][5].

  • Matrix Verification: Before adding the chemical waste to a collection carboy, verify the solvent matrix. Do not mix this chlorinated pyrimidine with non-halogenated waste streams (e.g., pure acetone or ethanol) if it will push the halogen concentration above 5%[7].

Phase 2: Containerization and Headspace Management
  • Vessel Selection: Utilize chemically compatible, leak-proof containers, such as high-density polyethylene (HDPE) or PTFE-lined glass carboys, specifically designated for chlorinated solvents[5].

  • The 75% Capacity Rule: Never fill liquid waste containers beyond 75% of their total volume. This critical void space accommodates the thermal expansion of the solvent matrix and shifts in headspace vapor pressure, preventing container rupture during transport[6].

  • Regulatory Labeling: Immediately affix a completed hazardous waste tag. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains 5-Chloro-2,6-dimethylpyrimidin-4-ol)" to ensure downstream disposal contractors apply the correct thermal destruction profile[5].

Phase 3: Emergency Spill Response Protocol
  • Evacuation and PPE: In the event of a spill, immediately evacuate the immediate area. Don appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat[3][5].

  • Containment via Non-Combustible Absorbents: Collect the spilled material using an inert, non-combustible absorbent material such as sand, earth, or specialized spill pads[5]. Mechanistic Note: Never use combustible materials like sawdust, as they can react exothermically with residual oxidizers or complicate the fuel-blending process required for rotary kiln incineration.

  • Decontamination: Wash the spill site thoroughly with water and a suitable surfactant only after all bulk material has been collected and sealed in a designated hazardous waste container[3][5].

Waste Disposal Routing Matrix

The following decision tree illustrates the logical workflow for routing 5-Chloro-2,6-dimethylpyrimidin-4-ol waste based on its physical state and matrix composition.

WasteWorkflow Start 5-Chloro-2,6-dimethylpyrimidin-4-ol Waste Stream State Assess Physical State Start->State Solid Solid Waste (Precipitates, PPE) State->Solid Liquid Liquid Waste (Mother Liquors, Extracts) State->Liquid Halogenated Halogenated Organic Waste (>5% Halogen Content) Solid->Halogenated Direct Classification Aqueous Aqueous Matrix (>80% Water) Liquid->Aqueous Organic Organic Matrix (<20% Water) Liquid->Organic Wastewater Commercial Wastewater Treatment Facility Aqueous->Wastewater Carbon Absorption Organic->Halogenated Contains Pyrimidine C-Cl Incineration RCRA-Permitted High-Temperature Incineration Halogenated->Incineration Prevents Dioxin Formation

Decision tree for the classification and disposal routing of 5-Chloro-2,6-dimethylpyrimidin-4-ol.

References

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials.[Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Chloro-2,6-dimethylpyrimidin-4-ol: A Focus on Personal Protective Equipment

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefr...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides a detailed operational plan for the safe handling of 5-Chloro-2,6-dimethylpyrimidin-4-ol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific compound may be limited, its chemical structure as a chlorinated pyrimidine suggests a cautious approach is warranted due to the potential for skin, eye, and respiratory irritation.[1][2][3][4][5][6] This guide is designed to empower researchers with the knowledge to minimize exposure and handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with 5-Chloro-2,6-dimethylpyrimidin-4-ol is fundamental to implementing effective safety protocols. Based on data from structurally similar compounds, researchers should be aware of the following potential hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound poses a risk of serious eye irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4][6]

Given these potential hazards, a multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.[1]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to 5-Chloro-2,6-dimethylpyrimidin-4-ol. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory to protect against accidental splashes.[1][6] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][6]
Skin/Body Chemical-resistant Lab CoatA flame-retardant lab coat is recommended and should be fully buttoned to provide maximum coverage.[1]
Nitrile GlovesRecommended for their resistance to a broad range of chemicals.[1] Gloves should be inspected for any signs of degradation before use and changed frequently. For prolonged or immersive contact, consider double-gloving.[1]
Respiratory Use in a well-ventilated area or fume hoodAll work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling 5-Chloro-2,6-dimethylpyrimidin-4-ol from receipt to disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly closed, properly labeled container.[1][3]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Weighing and Dispensing
  • All weighing and dispensing of the solid compound must be conducted in a chemical fume hood to prevent the inhalation of fine particles.[1]

  • Use compatible tools, such as spatulas and glassware, to handle the chemical.[1]

  • After handling, even if gloves were worn, wash hands thoroughly with soap and water.[1]

Solution Preparation and Use
  • When preparing solutions, add the solid 5-Chloro-2,6-dimethylpyrimidin-4-ol to the solvent slowly to avoid splashing.

  • All work with solutions containing this compound should be performed within a chemical fume hood.[1]

Spill Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material, such as diatomite or universal binders, to contain the substance.[4][7]

  • Clean: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.[1] Decontaminate the spill area with an appropriate solvent, such as alcohol, followed by a thorough cleaning with soap and water.[4][7]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1][2]

The following diagram outlines the logical flow for safely handling 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Workflow for Safe Handling of 5-Chloro-2,6-dimethylpyrimidin-4-ol A Risk Assessment (Review SDS & Hazards) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Identify Hazards C Work in a Fume Hood B->C Mitigate Inhalation Risk D Safe Handling Procedures (Weighing, Dispensing, Solution Prep) C->D Proceed with Caution E Spill? D->E F Follow Spill Response Protocol E->F Yes G Continue Work E->G No H Proper Waste Disposal (Contaminated PPE, Chemical Waste) F->H G->H I Decontaminate Work Area & Wash Hands H->I

Caption: Workflow for Safe Handling of 5-Chloro-2,6-dimethylpyrimidin-4-ol.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solutions and unused solid 5-Chloro-2,6-dimethylpyrimidin-4-ol must be disposed of as hazardous waste.[2][8] The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[1] These materials should be placed in a sealed, labeled hazardous waste bag or container.[1]

  • Container Management: Waste containers must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area.[9]

By adhering to these guidelines, researchers can confidently handle 5-Chloro-2,6-dimethylpyrimidin-4-ol while prioritizing their safety and minimizing environmental impact.

References

  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Thermo Fisher Scientific. (2025, October 8).
  • MilliporeSigma. (2025, December 24).
  • TCI Chemicals. (2025, May 15).
  • Fisher Scientific.
  • Unknown Source. (2015, July 22). Personal Protective Equipment Selection Guide.
  • ChemScene. (2025, December 12).
  • ChemScene. (2023, May 9).
  • TCI AMERICA via Spectrum Chemical. (2018, July 6).
  • HIMEDIA.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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